3,4,5-Trifluorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-26-7, 17787-26-7 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Trifluorobenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a valuable building block in organic synthesis. Its trifluorinated phenyl ring imparts unique electronic properties and can enhance the metabolic stability and bioactivity of target molecules, making it a reagent of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, complete with experimental protocols and spectral data to support its application in research and development.
Chemical and Physical Properties
This compound is a combustible and corrosive liquid that requires careful handling. Key physical and identifying properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 177787-26-7 | |
| Molecular Formula | C₇H₂ClF₃O | |
| Molecular Weight | 194.54 g/mol | |
| Boiling Point | 173-174 °C (lit.) | |
| Density | 1.4850 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4900 (lit.) | |
| InChI | 1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
| SMILES | O=C(Cl)c1cc(F)c(F)c(F)c1 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show a single signal for the two equivalent aromatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Triplet (t) | 2H | Aromatic CH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the fluorinated aromatic ring. The carbon atoms directly bonded to fluorine will exhibit splitting.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C =O |
| ~150 (ddd) | C -F (C4) |
| ~140 (ddd) | C -F (C3, C5) |
| ~130 (t) | C -COCl (C1) |
| ~115 (t) | C -H (C2, C6) |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
The ¹⁹F NMR spectrum is expected to show two signals corresponding to the different fluorine environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| -130 to -135 | Doublet (d) | F (C4) |
| -160 to -165 | Triplet (t) | F (C3, C5) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum will be dominated by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 - 1800 (s) | C=O stretch (acyl chloride) |
| ~1600, ~1480 (m) | C=C stretch (aromatic) |
| ~1200 - 1000 (s) | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 194 | [M]⁺ (Molecular ion) |
| 159 | [M - Cl]⁺ |
| 131 | [M - Cl - CO]⁺ |
Synthesis of this compound
This compound is typically synthesized from 3,4,5-trifluorobenzoic acid by reaction with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene. The following is a detailed protocol adapted from the synthesis of the analogous 2,3,4,5-tetrafluorobenzoyl chloride.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trifluorobenzoic acid.
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Chemical Reactivity and Applications
This compound is a reactive acylating agent and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.
Reaction with Amines (Amide Formation)
The reaction with primary or secondary amines yields the corresponding N-substituted 3,4,5-trifluorobenzamides. These amides are often of interest in medicinal chemistry due to their potential biological activity.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction with Alcohols (Ester Formation)
This compound reacts with alcohols in the presence of a base to form the corresponding esters.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride for Drug Development Professionals
For researchers, scientists, and professionals in drug development, 3,4,5-Trifluorobenzoyl chloride is a key chemical intermediate. Its trifluorinated phenyl ring offers unique electronic properties and can enhance the metabolic stability and bioactivity of target molecules. This document provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and general synthetic protocols.
Core Chemical Identity and Properties
The IUPAC name for this compound is This compound .[1][2] It consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a benzoyl chloride functional group at position 1.
The structure of this compound is as follows:
Chemical Formula: C₇H₂ClF₃O[1]
SMILES String: Fc1cc(cc(F)c1F)C(Cl)=O[3]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 194.54 g/mol [2][3] |
| Boiling Point | 173-174 °C[3][4] |
| Density | 1.4850 g/mL at 25 °C[3][4] |
| Refractive Index | n20/D 1.4900[3][4] |
| CAS Number | 177787-26-7[1][3] |
Experimental Protocols for Synthesis
Below is a representative experimental protocol adapted from the synthesis of the closely related compound, 2,3,4,5-Tetrafluorobenzoyl chloride, which illustrates a common and effective method using triphosgene. This method is noted for its high yield and the use of a safer alternative to gaseous phosgene.
Representative Synthesis using Triphosgene:
This protocol describes the conversion of a fluorinated benzoic acid to its corresponding benzoyl chloride using triphosgene as the chlorinating agent and DMF as a catalyst.
Materials:
-
Fluorinated benzoic acid (e.g., 3,4,5-Trifluorobenzoic acid)
-
Triphosgene (BTC)
-
1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
-
The flask is charged with triphosgene (0.37 equivalents relative to the acid) and 1,2-dichloroethane.
-
The mixture is heated to approximately 80 °C (353 K).
-
A solution of the fluorinated benzoic acid (1 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane is prepared.
-
This solution is added dropwise to the heated triphosgene mixture over a period of 1 hour at 80 °C.
-
The reaction mixture is then stirred for an additional 4 hours at the same temperature.
-
After cooling to 0 °C (273 K), the mixture is filtered to remove any unreacted solid triphosgene.
-
The resulting filtrate contains the desired benzoyl chloride product, which can be analyzed by Gas Chromatography (GC) and may be used directly or purified further by distillation.
Logical Determination of IUPAC Name
The IUPAC name of an aromatic compound like this compound is determined by a systematic process. The following diagram illustrates the logical workflow for arriving at the correct nomenclature from its chemical structure.
References
An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride
CAS Number: 177787-26-7
This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoyl chloride, a key fluorinated building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Identity and Physical Properties
This compound is a reactive acyl chloride featuring a trifluorinated phenyl ring. The fluorine substituents significantly influence the molecule's electrophilicity and its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 177787-26-7 | |
| Molecular Formula | C₇H₂ClF₃O | |
| Molecular Weight | 194.54 g/mol | |
| Boiling Point | 173-174 °C (lit.) | |
| Density | 1.4850 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4900 (lit.) | |
| InChI Key | YRUNCQNKZIQTEO-UHFFFAOYSA-N | [1] |
| SMILES | O=C(Cl)c1cc(F)c(F)c(F)c1 | [1] |
Spectroscopic Data
Table 2: Predicted and Characteristic Spectroscopic Data
| Spectrum | Predicted/Characteristic Peaks |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), likely a triplet or a more complex multiplet due to H-F coupling. |
| ¹³C NMR | Carbonyl carbon (C=O) signal expected around δ 165-175 ppm. Aromatic carbons will show complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | Signals for the fluorine atoms on the aromatic ring are expected. Their chemical shifts and coupling constants would be indicative of their positions relative to each other and the carbonyl group. |
| FT-IR (cm⁻¹) | Strong C=O stretch for the acyl chloride expected around 1750-1800 cm⁻¹. C-F stretching bands in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
| Mass Spec (m/z) | Molecular ion peak at ~194 and ~196 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of Cl (M-35/37) and CO (M-28). |
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid. The conversion is achieved using a chlorinating agent. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
General Experimental Protocol: Synthesis of Benzoyl Chlorides from Benzoic Acids
This protocol describes a general method for the conversion of a benzoic acid to its corresponding benzoyl chloride using thionyl chloride and can be adapted for the synthesis of this compound from 3,4,5-Trifluorobenzoic acid.
Materials:
-
Substituted Benzoic Acid (e.g., 3,4,5-Trifluorobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic)
-
Anhydrous dichloromethane (DCM, optional solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), the substituted benzoic acid is placed. The reaction can be run neat or in an anhydrous solvent like DCM.
-
Addition of Reagents: An excess of thionyl chloride (typically 2-5 equivalents) is added to the benzoic acid. A catalytic amount of DMF (a few drops) is then carefully added.
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The crude benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.
Chemical Reactivity and Applications
As a highly reactive acyl chloride, this compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluorinated phenyl ring can impart desirable properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.
The primary reaction of this compound is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile. Its most common application is in the formation of amide bonds through reaction with primary or secondary amines.
Application in Amide Synthesis
The formation of an amide bond is a cornerstone of medicinal chemistry. This compound serves as an excellent reagent for introducing the 3,4,5-trifluorobenzoyl moiety into molecules containing an amine functional group.
This protocol outlines the general steps for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Reaction Setup: The amine is dissolved in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Base: A base (typically 1.1-1.5 equivalents) is added to the amine solution to neutralize the HCl byproduct that will be formed.
-
Addition of Acyl Chloride: this compound (typically 1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 16 hours. The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is then transferred to a separatory funnel and the organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution to remove any remaining acid, and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude amide is then purified, typically by column chromatography or recrystallization.[2]
Known Application in Drug Discovery
While specific examples in publicly accessible literature are limited, this compound has been cited as a reactant in the synthesis of complex molecules with potential pharmaceutical applications. For instance, it is used to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a molecule with a scaffold that is of interest in medicinal chemistry.
Visualized Experimental Workflow
The following diagram illustrates the general logical workflow for the synthesis of an amide using this compound, as detailed in the experimental protocol above.
Caption: General experimental workflow for amide synthesis.
Safety Information
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
This compound is a valuable fluorinated building block in organic and medicinal chemistry. Its high reactivity as an acylating agent makes it a key intermediate for the synthesis of complex amides and other derivatives. While detailed, publicly available experimental data for this specific isomer is limited, its chemical behavior can be reliably predicted from general principles of acyl chloride chemistry. The strategic incorporation of the 3,4,5-trifluorophenyl moiety through this reagent offers a powerful tool for modulating the properties of molecules in drug discovery and materials science.
References
Synthesis of 3,4,5-Trifluorobenzoyl Chloride from 3,4,5-Trifluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trifluorobenzoyl chloride from 3,4,5-trifluorobenzoic acid, a key transformation in the development of fluorinated pharmaceuticals and advanced materials. This document details the most common and effective methodologies, offering a comparative analysis to aid in reagent selection and process optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluorinated phenyl ring can impart desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The conversion of the relatively stable 3,4,5-trifluorobenzoic acid to the highly reactive acyl chloride is a critical step in its utilization for the formation of amides, esters, and other derivatives.
The primary methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate, or BTC). The choice of reagent is often dictated by factors such as reaction scale, desired purity, and safety considerations. This guide will explore these three common methods in detail.
Comparative Analysis of Synthetic Methods
The selection of a chlorinating agent for the synthesis of this compound is a critical step that influences yield, purity, and scalability. While specific quantitative data for the synthesis of this compound is not extensively reported, the data for the closely related 2,3,4,5-tetrafluorobenzoyl chloride provides a strong basis for comparison and is presented below. The reaction conditions and yields are expected to be analogous for the trifluoro-substituted compound.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%)* |
| Thionyl Chloride | Excess | Catalytic DMF | None (neat) | 90-95 | 1.5 hours | ~96 |
| Oxalyl Chloride | 1.1 : 1 | Catalytic DMF | Dichloromethane | Room Temperature | Overnight | High (not specified) |
| Triphosgene | 0.37 : 1 | 5 mol% DMF | 1,2-Dichloroethane | 80 | 4 hours | up to 95[1] |
*Yields are based on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and are expected to be similar for this compound.
Reaction Mechanisms and Pathways
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride, oxalyl chloride, or triphosgene is often catalyzed by N,N-dimethylformamide (DMF). The catalyst reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent. This intermediate then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion.
Diagram: Catalytic Cycle with Thionyl Chloride and DMF
Caption: Catalytic cycle for the formation of acyl chloride using thionyl chloride and DMF.
Diagram: Catalytic Cycle with Oxalyl Chloride and DMF
Caption: Catalytic cycle for acyl chloride synthesis with oxalyl chloride and DMF.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of fluorinated benzoyl chlorides and are expected to be effective for the preparation of this compound.
Method 1: Synthesis using Thionyl Chloride
This method is well-suited for large-scale synthesis where a high yield is desired.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).
-
To the flask, add 3,4,5-trifluorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: Synthesis using Oxalyl Chloride
This method employs milder conditions and is often preferred for smaller-scale reactions or with sensitive substrates.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a fume hood, dissolve 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
To the stirred solution, add oxalyl chloride (approximately 1.1-1.5 equivalents) dropwise at room temperature.
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops). Vigorous gas evolution (CO, CO₂) will be observed.
-
Stir the reaction mixture at room temperature overnight.
-
Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude product.
-
The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.
Method 3: Synthesis using Triphosgene (BTC)
Triphosgene is a safer, solid alternative to phosgene gas and offers high yields under relatively mild conditions.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a fume hood, charge a multi-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser, with triphosgene (approximately 0.37 equivalents) and anhydrous 1,2-dichloroethane.
-
Heat the mixture to 80°C.
-
In a separate flask, prepare a solution of 3,4,5-trifluorobenzoic acid and a catalytic amount of DMF (approximately 5 mol% relative to the acid) in anhydrous 1,2-dichloroethane.
-
Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour.
-
Continue stirring the reaction mixture at 80°C for an additional 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If any unreacted triphosgene is present, it can be removed by filtration.
-
The product in the filtrate can be used directly or purified by vacuum distillation.[1]
Experimental Workflow
The general workflow for the synthesis of this compound from 3,4,5-trifluorobenzoic acid is outlined below.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Purification and Characterization
The primary method for purifying this compound is fractional distillation under reduced pressure. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the reactive nature of acyl chlorides, it is crucial to handle the product under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Chlorinating agents such as thionyl chloride, oxalyl chloride, and triphosgene are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The reactions produce corrosive and toxic gases (HCl, SO₂, CO, CO₂). A gas scrubber should be used to neutralize these byproducts.
-
Acyl chlorides are moisture-sensitive and corrosive. Handle and store under anhydrous conditions.
References
Reactivity of 3,4,5-Trifluorobenzoyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3,4,5-trifluorobenzoyl chloride with various nucleophiles. Due to the electron-withdrawing effects of the three fluorine atoms on the aromatic ring, this compound exhibits high reactivity, making it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its reactions with common nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts acylations). While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide draws upon established principles of organic chemistry and data from the closely related and highly studied 2,3,4,5-tetrafluorobenzoyl chloride to provide robust theoretical and practical guidance.
Core Concepts: The Influence of Fluorine Substitution on Reactivity
The reactivity of this compound is fundamentally governed by the strong electron-withdrawing nature of the fluorine atoms. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. Consequently, this compound is a potent acylating agent, often enabling reactions to proceed under milder conditions and with higher yields compared to its non-fluorinated counterpart, benzoyl chloride.
The presence of the trifluorophenyl moiety can also impart desirable properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are of particular interest in drug discovery and development.
Reactions with Nucleophiles
Acylation of Amines
Primary and secondary amines readily react with this compound in a nucleophilic acyl substitution reaction to form the corresponding N-substituted 3,4,5-trifluorobenzamides. The reaction is typically rapid and exothermic. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
dot
Caption: General reaction pathway for the acylation of amines.
Acylation of Alcohols and Phenols
Alcohols and phenols react with this compound to yield the corresponding 3,4,5-trifluorobenzoate esters. These reactions are generally slower than the acylation of amines and often require a catalyst and/or heating. Common catalysts include pyridine and 4-dimethylaminopyridine (DMAP), which can act as nucleophilic catalysts by forming a highly reactive N-acylpyridinium intermediate. As with amine acylation, a base is necessary to scavenge the HCl produced.
dot
Caption: Catalyzed acylation of alcohols and phenols.
Friedel-Crafts Acylation
This compound can be used to acylate aromatic compounds in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts reaction.[1] This electrophilic aromatic substitution reaction introduces the 3,4,5-trifluorobenzoyl group onto the aromatic ring, forming an aryl ketone. The reaction proceeds through the formation of a highly electrophilic acylium ion. The aromatic substrate must be sufficiently activated (i.e., not strongly deactivated by electron-withdrawing groups) for the reaction to proceed effectively.
dot
Caption: Mechanism of Friedel-Crafts acylation.
Quantitative Data
Specific quantitative data for the reactivity of this compound is limited in publicly accessible literature. However, the reactivity is expected to be comparable to or slightly less than that of 2,3,4,5-tetrafluorobenzoyl chloride due to the presence of one fewer electron-withdrawing fluorine atom. The following table provides a qualitative comparison of the reactivity of various benzoyl chlorides.
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Very High | Enhanced reactivity, imparts unique properties to products. | Higher cost, moisture sensitive. |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Very High | Enhanced reactivity, imparts unique properties (metabolic stability, lipophilicity), high yields.[2] | Higher cost, potential for side reactions with sensitive substrates if not controlled.[2] |
| Benzoyl Chloride | High | Readily available, lower cost, well-established reactivity.[2] | Less reactive than its fluorinated analogs, may require harsher conditions.[2] |
| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost.[2] | Volatile, highly corrosive, can be too reactive leading to poor selectivity.[2] |
Experimental Protocols
The following are general experimental protocols for acylation reactions. Note: These protocols are based on procedures for the highly reactive 2,3,4,5-tetrafluorobenzoyl chloride and should be adapted and optimized for this compound.[3][4] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware, solvents, and reagents should be anhydrous, as this compound is sensitive to moisture.
General Protocol for the Acylation of a Primary Amine
dot
Caption: Experimental workflow for amine acylation.
Materials:
-
Primary amine
-
This compound
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate to remove any hydrolyzed acyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for the Acylation of an Alcohol
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials:
-
Aromatic compound (arene)
-
This compound
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the aromatic compound (1.0 equivalent) dropwise to the stirred suspension.
-
Slowly add this compound (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be necessary for less reactive arenes.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by column chromatography, distillation, or recrystallization.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Reactions involving this reagent should be carried out under anhydrous conditions to prevent hydrolysis to 3,4,5-trifluorobenzoic acid.
Conclusion
This compound is a highly reactive and versatile acylating agent with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity, driven by the strong electron-withdrawing nature of the fluorine substituents, allows for efficient acylation of a wide range of nucleophiles under relatively mild conditions. While specific, detailed research on this particular reagent is not as prevalent as for its tetrafluorinated analog, the principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.
References
physical properties of 3,4,5-Trifluorobenzoyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 3,4,5-Trifluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines its boiling point and density, supported by detailed experimental methodologies for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and for purification processes. The experimentally determined values for its boiling point and density are summarized below.
Data Presentation
| Physical Property | Value | Conditions |
| Boiling Point | 173-174 °C | At standard atmospheric pressure |
| Density | 1.4850 g/mL | At 25 °C |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of liquid chemical compounds like this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure. A common and accurate method for its determination is distillation.[1]
Methodology: Simple Distillation [2]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound (typically a few milliliters) and a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Heating: The flask is gently heated in a heating mantle or an oil bath.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the collection flask. The temperature is recorded when the vapor temperature stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[3] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[2]
-
Data Recording: The temperature range over which the liquid distills is recorded as the boiling point range. For a pure substance, this range is typically narrow (1-2 °C).
2.2. Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.
Methodology: Digital Density Meter (Oscillating U-tube) [4][5]
This method is based on the ASTM D4052 and ASTM D7777 standards and provides high precision with a small sample volume.[4][6]
-
Apparatus: A digital density meter equipped with an oscillating U-tube is used.[4] The instrument measures the change in the oscillation frequency of the U-tube when it is filled with the sample liquid.[5]
-
Calibration: The instrument is first calibrated with two standards of known density, typically dry air and deionized water.
-
Sample Introduction: A small volume (approximately 1-2 mL) of this compound is injected into the thermostatted cell of the density meter, ensuring no air bubbles are present.[6]
-
Measurement: The instrument maintains the sample at a constant temperature (e.g., 25 °C). The oscillation period of the U-tube containing the sample is measured. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density.[4]
-
Data Recording: The density value, along with the measurement temperature, is recorded. The procedure is typically repeated to ensure reproducibility.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid chemical such as this compound.
Caption: Workflow for determining the boiling point and density of a liquid.
References
- 1. vernier.com [vernier.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
3,4,5-Trifluorobenzoyl chloride molecular weight and formula
An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties.
Core Molecular Data
The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₂ClF₃O[1][2][3] |
| Molecular Weight | 194.54 g/mol [2][3][4] |
| CAS Number | 177787-26-7[1][4] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical name and its corresponding molecular formula and weight.
References
Spectroscopic Analysis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trifluorobenzoyl chloride (C₇H₂ClF₃O, CAS No: 177787-26-7), a key intermediate in various chemical syntheses.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data based on its chemical structure with established spectroscopic principles and detailed experimental protocols. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
Chemical Formula: C₇H₂ClF₃O
-
Molecular Weight: 194.54 g/mol [1]
-
Appearance: Liquid (predicted)
-
Boiling Point: 173-174 °C
-
Density: 1.4850 g/mL at 25 °C
-
Refractive Index: n20/D 1.4900
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.5 - 7.8 | Triplet (t) | ~2-3 Hz (⁴JHF) | Aromatic C-H |
| ¹³C | ~165 | Singlet (s) | - | C=O (carbonyl) |
| ~150 | Doublet of Doublets (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz | C-F (C3, C5) | |
| ~140 | Triplet (t) | ¹JCF ≈ 250 Hz | C-F (C4) | |
| ~130 | Singlet (s) | - | C-COCl | |
| ~115 | Triplet (t) | ²JCF ≈ 20 Hz | C-H | |
| ¹⁹F | -130 to -140 | Multiplet (m) | - | Aromatic C-F |
Infrared (IR) Spectroscopy
The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1780 - 1750 | Strong | C=O Stretch | Acyl Chloride |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1150 | Strong | C-F Stretch | Aryl Fluoride |
| 900 - 650 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |
| 800 - 600 | Medium | C-Cl Stretch | Acyl Chloride |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 194/196 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 159 | High | [M-Cl]⁺ (Loss of chlorine radical) |
| 131 | Medium | [M-Cl-CO]⁺ (Loss of chlorine and carbon monoxide) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra, which can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Instrument Setup and Data Acquisition:
-
Place the ATR accessory into the sample compartment of the FT-IR spectrometer.
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the compound's identity.
-
Mass Spectrometry (MS)
-
Sample Introduction (Direct Infusion or GC-MS):
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume of the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules are introduced into the ion source, which is under high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion (M⁺).
-
The excess energy can cause the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis and Detection:
-
The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
understanding the electrophilicity of fluorinated benzoyl chlorides
An In-Depth Technical Guide to the Electrophilicity of Fluorinated Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of fluorinated benzoyl chlorides, a class of reagents of significant interest in organic synthesis, materials science, and pharmaceutical development. The introduction of fluorine atoms onto the benzoyl chloride scaffold dramatically influences the reactivity of the acyl chloride moiety, offering a tunable parameter for controlling reaction kinetics and accessing novel molecular architectures. This document details the electronic effects of fluorine substitution, presents quantitative reactivity data, outlines key experimental protocols, and provides visual representations of reaction mechanisms and workflows.
Introduction: The Impact of Fluorine on Electrophilicity
Benzoyl chloride is a cornerstone acylating agent in organic chemistry, valued for its ability to introduce the benzoyl group into a wide range of molecules.[1] Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is susceptible to attack by nucleophiles. The substitution of hydrogen atoms with fluorine on the aromatic ring provides a powerful tool to modulate this electrophilicity.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbon.[2] This effect enhances the carbon's susceptibility to nucleophilic attack, thereby increasing the compound's reactivity. However, fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. The interplay between these opposing electronic effects is highly dependent on the position and number of fluorine substituents, leading to a nuanced reactivity profile across different isomers.
Quantitative Analysis of Reactivity
The impact of substituents on the reactivity of benzoyl chlorides can be quantitatively assessed through kinetic studies, most commonly solvolysis reactions. The rate constants from these studies provide a direct measure of the electrophilicity of the carbonyl carbon.
Solvolysis Rate Constants
The solvolysis of substituted benzoyl chlorides in various solvent systems reveals the electronic influence of the substituents. Electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the nucleophilic attack, while electron-donating groups have the opposite effect.
| Acyl Halide | Substituent | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate | Reference |
| Benzoyl Fluoride | H | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 | [3] |
| Benzoyl Chloride | H | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 | [3] |
| p-Nitrobenzoyl Fluoride | p-NO₂ | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 | [3] |
| p-Nitrobenzoyl Chloride | p-NO₂ | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 | [3] |
| p-Methoxybenzoyl Chloride | p-OMe | 97% HFIP/H₂O | 25 | 5.98 x 10⁻² | - | [4][5] |
| p-Methylbenzoyl Chloride | p-Me | 97% HFIP/H₂O | 25 | 1.47 x 10⁻³ | - | [4] |
| p-Chlorobenzoyl Chloride | p-Cl | 97% HFIP/H₂O | 25 | 3.21 x 10⁻⁴ | - | [4][5] |
HFIP = Hexafluoroisopropanol
The data clearly shows that benzoyl chloride is significantly more reactive than benzoyl fluoride, highlighting the superior leaving group ability of the chloride ion over the fluoride ion.[3] Furthermore, electron-withdrawing groups like the nitro group enhance the electrophilicity and accelerate the reaction for both chlorides and fluorides.[3] Computational studies have shown that a p-fluoro substituent can actually destabilize the benzoyl cation in the gas phase, indicating the complexity of its electronic contribution.[4]
Hammett Relationship
The Hammett equation, log(k/k₀) = ρσ, provides a framework for correlating reaction rates with substituent electronic properties.[6][7] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. For nucleophilic attack on benzoyl chlorides, a positive ρ value is expected, as electron-withdrawing groups (positive σ values) accelerate the reaction. Studies on the solvolysis of substituted benzoyl chlorides often utilize Hammett plots to elucidate reaction mechanisms.[4][8] A linear Hammett plot suggests a consistent mechanism across the series of substituted reactants.
Reaction Mechanisms and Logical Workflows
The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. This mechanism is generally a two-step process involving the formation of a tetrahedral intermediate.
Nucleophilic Acyl Substitution
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond.
Caption: General mechanism for nucleophilic acyl substitution.
The presence of electron-withdrawing fluorine atoms on the aryl ring (R = fluorinated phenyl) enhances the rate of the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon.
Logical Relationship: Substituent Effects on Reactivity
The position of the fluorine substituent dictates the balance between its inductive and resonance effects, thereby influencing the overall electrophilicity and reaction rate.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. oxfordreference.com [oxfordreference.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility of 3,4,5-Trifluorobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-trifluorobenzoyl chloride in common organic solvents. A thorough understanding of its solubility is crucial for its effective application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines the compound's qualitative solubility, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a logical workflow for assessing its solubility.
Core Concepts: Reactivity and Solubility
This compound is a highly reactive acylating agent. Its reactivity, particularly towards nucleophiles, is a critical factor when considering its solubility. As with other acyl chlorides, it reacts exothermically with protic solvents such as water, alcohols, and amines.[1][2] This reactivity leads to the formation of 3,4,5-trifluorobenzoic acid, corresponding esters, or amides, respectively, rather than simple dissolution.[1][2] Consequently, true solubility can only be meaningfully evaluated in aprotic, inert organic solvents.
Due to its high reactivity with water, this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] Appropriate safety precautions, such as handling in a fume hood and using personal protective equipment, are mandatory.[4][5]
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility | Remarks |
| Aprotic, Nonpolar | Hexane, Toluene, Benzene | Soluble | Good solubility is expected due to the non-polar nature of the solvent and the aromatic ring of the solute. |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Diethyl ether, Tetrahydrofuran (THF), Ethyl acetate, Acetonitrile | Soluble | These solvents are commonly used for reactions involving acyl chlorides, indicating good solubility.[1][6][7] |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Amines (e.g., Triethylamine) | Reactive | Reacts vigorously and exothermically to form the corresponding carboxylic acid, ester, or amide.[1][2][8] Not a true solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a detailed methodology for determining the quantitative solubility of this compound in a given aprotic organic solvent. The gravimetric method described is a standard approach for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., dichloromethane, acetonitrile)
-
Analytical balance (4-decimal place)
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Dry glassware (vials with screw caps, volumetric flasks, pipettes)
-
Syringe filters (PTFE, 0.22 µm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator over a drying agent.[2]
-
Ensure the selected solvent is anhydrous. Use commercially available anhydrous solvents or freshly distill from an appropriate drying agent.[9]
-
Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis from atmospheric moisture.[9]
-
-
Sample Preparation:
-
Add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to a pre-weighed, dry glass vial.
-
Add an excess amount of this compound to the solvent to create a saturated solution with visible undissolved solid.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout this period.
-
-
Sample Withdrawal and Analysis:
-
Allow the mixture to settle for a few hours at the constant temperature to let the excess solid precipitate.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a PTFE filter. This prevents the precipitation of the solute during transfer.
-
Dispense the filtered supernatant into a pre-weighed, dry vial.
-
Determine the mass of the transferred solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.
-
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available for any spills or residual material.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination of this compound.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fiveable.me [fiveable.me]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
Methodological & Application
Application of 3,4,5-Trifluorobenzoyl Chloride in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the modification of the N-terminus of a peptide is a critical strategy for modulating its biological activity, stability, and pharmacokinetic properties. N-terminal capping can prevent enzymatic degradation, alter receptor binding affinity, and introduce functionalities for specific applications. 3,4,5-Trifluorobenzoyl chloride is a versatile reagent that can be employed for the N-terminal capping of peptides, introducing a trifluorobenzoyl group. This modification can serve multiple purposes, including the introduction of a ¹⁹F NMR probe for structural and binding studies, enhancement of metabolic stability, and alteration of the peptide's lipophilicity.
This document provides detailed application notes and a proposed protocol for the use of this compound in solid-phase peptide synthesis (SPPS).
Application Notes
The introduction of a 3,4,5-trifluorobenzoyl group at the N-terminus of a peptide offers several potential advantages:
-
¹⁹F NMR Spectroscopy: The three fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of peptide conformation, dynamics, and interactions with biological targets without the background noise present in ¹H NMR.
-
Enhanced Stability: The benzoyl cap can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life. The electron-withdrawing nature of the fluorine atoms can further enhance the stability of the amide bond.
-
Modulation of Physicochemical Properties: The trifluorobenzoyl group increases the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins.
-
Unique Molecular Tag: The trifluorobenzoyl moiety can act as a unique tag for the purification and detection of the modified peptide.
While specific quantitative data for the efficiency of this compound in peptide capping is not extensively reported in the literature, the following table provides a template for researchers to summarize their findings when validating the proposed protocol.
Quantitative Data Summary (Template)
| Parameter | Result | Method of Determination | Notes |
| Capping Efficiency | e.g., >99% | Kaiser Test / TNBS Test | To be performed immediately after the capping step. |
| Crude Peptide Purity | e.g., 85% | RP-HPLC (220 nm) | Purity before purification. |
| Final Peptide Purity | e.g., >98% | RP-HPLC (220 nm) | Purity after purification. |
| Overall Yield | e.g., 70% | Based on initial resin loading | |
| ¹⁹F NMR Chemical Shift | e.g., -135 ppm | ¹⁹F NMR Spectroscopy |
Experimental Protocols
The following is a proposed protocol for the N-terminal capping of a resin-bound peptide using this compound. This protocol is based on standard procedures for N-terminal acylation in solid-phase peptide synthesis.[1][2] Researchers should optimize the conditions for their specific peptide sequence and resin.
Protocol: N-Terminal Capping with this compound
1. Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or bubbler for mixing
2. Reagent Preparation:
-
Capping Solution: Prepare a 0.5 M solution of this compound in DMF. For example, to prepare 2 mL of the solution, dissolve 194.5 mg of this compound in 2 mL of DMF. This solution should be prepared fresh before use.
-
Base Solution: Prepare a 1.0 M solution of DIEA in DMF. For example, to prepare 1 mL of the solution, add 174 µL of DIEA to 826 µL of DMF.
3. Capping Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: After deprotection, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Pre-equilibration with Base: Add the 1.0 M DIEA solution (2 equivalents relative to the resin loading) to the resin and agitate for 2 minutes. This step neutralizes the ammonium salt formed during deprotection.
-
Capping Reaction:
-
Drain the base solution.
-
Immediately add the 0.5 M this compound solution (5 equivalents relative to the resin loading) to the reaction vessel.
-
Add the 1.0 M DIEA solution (5 equivalents relative to the resin loading).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: The completion of the capping reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test. A negative result (e.g., colorless beads in the Kaiser test) indicates complete capping.
-
Washing: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in vacuo. The resin is now ready for cleavage or further modifications.
4. Peptide Cleavage and Purification:
-
Cleave the N-terminally capped peptide from the resin using a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS with N-terminal capping.
Caption: Analytical applications of the trifluorobenzoyl group.
References
Application Notes & Protocols: 3,4,5-Trifluorobenzoyl Chloride as a Derivatizing Agent for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of polar, low-volatility compounds containing active hydrogen atoms, such as primary and secondary amines, phenols, and alcohols, presents a significant challenge in gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a crucial sample preparation step to overcome these challenges. 3,4,5-Trifluorobenzoyl chloride is an acylating reagent that converts these polar functional groups into more volatile, thermally stable, and chromatographically amenable derivatives.[1][2][3] The introduction of the trifluorobenzoyl group enhances chromatographic peak shape, improves resolution, and significantly increases detection sensitivity.[1] The highly electronegative fluorine atoms make the resulting derivatives particularly responsive to sensitive detection techniques like electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).[1][3]
Principle of Derivatization
The derivatization reaction involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenol or alcohol attacks the electrophilic carbonyl carbon of this compound. This process results in the formation of a stable amide or ester derivative, respectively, and hydrochloric acid (HCl) as a byproduct.[3] The reaction is typically performed in an alkaline medium to neutralize the HCl and drive the reaction to completion.[1][3]
Caption: Reaction scheme for derivatization with this compound.
Experimental Protocols
The following protocols provide a general framework for the derivatization of primary and secondary amines. Optimization may be required for specific analytes and matrices.
Protocol 1: Derivatization of Amines in Aqueous Samples
This protocol is suitable for the analysis of amines in biological fluids or environmental water samples.
Materials:
-
This compound solution (e.g., 10% in a dry, non-protic solvent like acetonitrile or toluene)
-
Saturated sodium bicarbonate solution or carbonate buffer (pH ~10)[1][3]
-
Organic extraction solvent (e.g., hexane, toluene, ethyl acetate)[1][2]
-
Anhydrous sodium sulfate
-
Vortex mixer, centrifuge, and nitrogen evaporator
-
GC-MS vials and autosampler
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample (or standard) in a glass vial, add an appropriate internal standard.
-
pH Adjustment: Add 1 mL of saturated sodium bicarbonate solution to make the sample alkaline.[3]
-
Derivatization & Extraction: Add 100 µL of the 10% this compound solution and 2 mL of the organic extraction solvent.[3]
-
Reaction: Cap the vial tightly and vortex vigorously for 2-5 minutes at room temperature. For less reactive amines, incubate at 60°C for 15-30 minutes.[2][3][4]
-
Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.[1]
-
Isolation: Carefully transfer the upper organic layer to a clean tube or vial.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.[1][2]
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.[4]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.[1][4]
Protocol 2: In-Syringe Derivatization and Extraction
This is a rapid method for clean aqueous samples that minimizes sample handling and solvent usage.
Materials:
-
This compound solution
-
Bicarbonate buffer (pH 10.5)[5]
-
Extraction solvent (e.g., toluene)
-
GC syringe (10 µL or greater)
Procedure:
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to 10.5 with bicarbonate buffer.[5]
-
Syringe Loading: Draw a specific volume of the extraction solvent (e.g., 2 µL) into the GC syringe, followed by the derivatizing reagent, and finally the pH-adjusted aqueous sample.
-
Mixing: Rapidly aspirate and dispense the mixture within the syringe multiple times to facilitate simultaneous derivatization and extraction.[1]
-
Phase Separation: Allow the phases to separate within the syringe.
-
Injection: Directly inject an aliquot of the upper organic layer into the GC-MS system.[1]
Caption: General experimental workflow for derivatization and sample preparation.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively documented, the following table presents expected performance characteristics based on data from analogous fluorinated reagents like pentafluorobenzoyl chloride (PFBCl).[5][6] These values are for illustrative purposes and should be determined experimentally for each specific application.
| Analyte Class | Example Compound | Expected LOD (pg/mL) | Expected LOQ (pg/mL) | Linearity (R²) | Detection Mode |
| Primary Amines | Amphetamine | 10 - 50 | 40 - 150 | > 0.995 | NICI-MS |
| Secondary Amines | Methylphenidate | 0.005 - 1 | 0.02 - 5 | > 0.998 | NICI-MS |
| Phenols | Bisphenol-A | 50 - 200 | 150 - 600 | > 0.99 | NICI-MS |
| Alcohols | Fatty Alcohols | 100 - 500 | 300 - 1500 | > 0.99 | NICI-MS |
GC-MS Parameters
Optimal GC-MS conditions must be determined empirically. The following are typical starting parameters.
-
GC Column: Low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms, BPX5), 15-30 m length, 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless mode, 1-2 µL injection volume.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Program:
-
Initial Temp: 60 - 80 °C, hold for 1-2 min.
-
Ramp: 10 - 25 °C/min to 280 - 300 °C.
-
Final Hold: 2-5 min.
-
-
MS Transfer Line: 280 - 300 °C.
-
Ion Source: 200 - 250 °C.
-
Ionization Mode: Electron Impact (EI) for structural confirmation or Negative Chemical Ionization (NCI) for high sensitivity.[7]
-
Acquisition Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Safety and Handling
This compound is a corrosive compound that causes severe skin burns and eye damage.[8] It is also highly reactive with moisture. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted-3,4,5-trifluorobenzamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules.[1] The use of fluorinated building blocks, such as 3,4,5-Trifluorobenzoyl chloride, is of significant interest as the incorporation of fluorine atoms into a molecule can enhance desirable properties like metabolic stability, lipophilicity, and binding affinity.[2] This document provides a detailed protocol for the synthesis of amides via the reaction of this compound with primary amines. The high reactivity of the acyl chloride, enhanced by the electron-withdrawing fluorine atoms, allows for efficient reactions under mild conditions.[3]
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the highly electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]
General reaction for the synthesis of N-substituted-3,4,5-trifluorobenzamides.
Experimental Protocols
This protocol outlines a general and robust method for the acylation of primary amines with this compound.[1][3][5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 - 1.1 equivalents) and the tertiary amine base (1.1 - 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Addition of Acyl Chloride: Cool the stirred solution to 0 °C using an ice bath.[1][2] To this solution, add this compound (1.0 equivalent) dropwise via a syringe. Ensure the temperature remains low during the addition to control the exothermic reaction.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by a saturated NaHCO₃ solution to remove any hydrolyzed acyl chloride, and finally with brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the amide coupling of this compound with various primary amines under the described protocol. Yields are dependent on the specific amine and the efficiency of purification.
| Entry | Primary Amine | Solvent | Base | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | TEA | 2 | 90-98 |
| 2 | Aniline | THF | TEA | 3 | 85-95 |
| 3 | n-Butylamine | DCM | DIPEA | 2 | 92-99 |
| 4 | Cyclohexylamine | Acetonitrile | TEA | 2.5 | 88-96 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of N-substituted-3,4,5-trifluorobenzamides.
Caption: Experimental workflow for amide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be performed under anhydrous conditions as the acyl chloride readily hydrolyzes to the corresponding carboxylic acid in the presence of water.[2]
References
Application Notes and Protocols for Esterification Reactions Using 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of various alcohols and phenols using 3,4,5-trifluorobenzoyl chloride. This reagent is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a trifluorobenzoyl moiety, which can enhance the physicochemical properties of molecules, such as metabolic stability and binding affinity.
Introduction
This compound is a highly reactive acylating agent used for the synthesis of esters. The electron-withdrawing nature of the three fluorine atoms on the benzene ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols and phenols. This reactivity allows for efficient esterification under mild conditions. The resulting 3,4,5-trifluorobenzoyl esters are often key intermediates in the synthesis of pharmaceuticals and other advanced materials.
Health and Safety Information
This compound is a corrosive and moisture-sensitive compound.[1][2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
General Reaction Mechanism
The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), the alcohol or phenol is deprotonated to form a more potent nucleophile (alkoxide or phenoxide). This nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the chloride ion and forming the corresponding ester. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General mechanism of base-catalyzed esterification.
Experimental Protocols
Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the esterification of a primary alcohol using pyridine as a catalyst and base.
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Quantitative Data for Primary Alcohols:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Pyridine | DCM | 0 to RT | 2-4 | >90 (estimated) |
| Ethanol | Pyridine | DCM | 0 to RT | 2-4 | >90 (estimated) |
| 1-Butanol | Pyridine | DCM | 0 to RT | 2-4 | >90 (estimated) |
Esterification of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol is suitable for less reactive secondary alcohols and utilizes the more potent catalyst, 4-dimethylaminopyridine (DMAP).
Materials:
-
Cyclohexanol
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine (1.5 eq.) as a stoichiometric base.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates completion.
-
Workup the reaction as described in Protocol 4.1 (steps 7-11).
Quantitative Data for Secondary Alcohols:
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanol | DMAP (0.1 eq) | TEA | DCM | 0 to RT | 12-16 | 85-95 (estimated) |
| 2-Pentanol | DMAP (0.1 eq) | TEA | DCM | 0 to RT | 12-16 | 80-90 (estimated) |
| Isopropanol | DMAP (0.1 eq) | TEA | DCM | 0 to RT | 12-16 | 80-90 (estimated) |
Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are sterically hindered and less reactive, often requiring more forcing conditions.
Procedure:
-
Follow the procedure outlined in Protocol 4.2, using the tertiary alcohol as the substrate.
-
If the reaction is sluggish at room temperature, it may be gently heated to reflux (approximately 40 °C in DCM) and monitored carefully.
-
Longer reaction times (24-48 hours) may be necessary.
-
Workup and purification are performed as described in Protocol 4.1.
Quantitative Data for Tertiary Alcohols:
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butanol | DMAP (0.2 eq) | TEA | DCM | RT to 40 | 24-48 | 40-60 (estimated) |
| 2-Methyl-2-butanol | DMAP (0.2 eq) | TEA | DCM | RT to 40 | 24-48 | 30-50 (estimated) |
Esterification of a Phenol
Phenols are less nucleophilic than alcohols and may require activation or stronger basic conditions for efficient esterification.[3]
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM or THF (approx. 0.2 M).
-
Add a suitable base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.). For less reactive phenols, sodium hydride (1.1 eq., handle with extreme care) can be used to pre-form the phenoxide.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
For the pyridine or triethylamine procedure, workup as described in Protocol 4.1.
-
For the sodium hydride procedure, carefully quench the reaction with saturated aqueous ammonium chloride solution before proceeding with the aqueous workup.
Quantitative Data for Phenols:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Pyridine | DCM | 0 to RT | 4-8 | 80-90 (estimated) |
| 4-Methoxyphenol | Triethylamine | DCM | 0 to RT | 4-8 | >90 (estimated) |
| 4-Nitrophenol | Sodium Hydride | THF | 0 to RT | 6-12 | 70-80 (estimated) |
Application in Drug Development: Synthesis of a Potential Therapeutic Agent
The introduction of the 3,4,5-trifluorobenzoyl group can be a key step in the synthesis of novel therapeutic agents. The fluorinated moiety can enhance properties such as metabolic stability, membrane permeability, and binding affinity to the biological target. The following workflow illustrates the synthesis of a hypothetical drug candidate where the esterification with this compound is a crucial step.
References
Application Notes and Protocols: 3,4,5-Trifluorobenzoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzoyl chloride is a valuable fluorinated building block in medicinal chemistry. The incorporation of the 3,4,5-trifluorobenzoyl moiety into bioactive molecules can significantly influence their physicochemical and pharmacological properties. The electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a reactive acylating agent for the synthesis of a diverse range of derivatives. This document provides an overview of its applications, experimental protocols, and the biological activities of the resulting compounds.
The strategic placement of fluorine atoms on a phenyl ring can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity and bioavailability of drug candidates. These attributes make this compound an attractive reagent for the synthesis of novel therapeutic agents.
Applications in Medicinal Chemistry
While the applications of this compound are less extensively documented than some of its fluorinated analogs, it serves as a key intermediate in the synthesis of various biologically active compounds. Its primary use is in the acylation of nucleophilic groups such as amines and alcohols to form corresponding amides and esters.
Synthesis of Anticancer Agents
Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, it has been used in the synthesis of acylated α-hydroxy-benzylphosphonates, which have demonstrated moderate cytostatic effects against various cancer cell lines.
Synthesis of Biologically Active Amides
This compound is utilized in the synthesis of N-acylated compounds with potential therapeutic applications. One specific example is its use as a reactant to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a compound with potential applications in drug discovery.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for reactions involving this compound and the biological activities of its derivatives.
Table 1: Reaction Conditions for the Synthesis of Acylated α-Hydroxy-benzylphosphonates
| Entry | Substrate | Acyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl α-hydroxy-(3,4,5-trifluorophenyl)methylphosphonate | Benzoyl chloride | Et3N (1.5) | Dichloromethane | 50-60 | 24 | 69-97 |
Note: This data is for a structurally related reaction and is provided for illustrative purposes.
Table 2: In Vitro Cytotoxicity of a 3,4,5-Trifluorobenzoyl Derivative
| Compound | Cell Line | IC50 (µM) |
| Diethyl α-(benzoyloxy)-(3,4,5-trifluorophenyl)methylphosphonate | MDA-MB-231 (Breast Cancer) | > 50 |
| A549 (Lung Cancer) | > 50 | |
| HeLa (Cervical Cancer) | > 50 |
Note: The biological activity data for direct derivatives of this compound is limited in the public domain. The data presented is for a representative compound and may not be indicative of all derivatives.
Experimental Protocols
The following are generalized protocols for the use of this compound in acylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Acylation of an Amine
This protocol describes a general method for the synthesis of a 3,4,5-trifluorobenzamide from a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 3,4,5-trifluorobenzamide.
Protocol 2: General Procedure for O-Acylation of an Alcohol
This protocol outlines a general method for the synthesis of a 3,4,5-trifluorobenzoate ester from an alcohol.
Materials:
-
Alcohol
-
This compound
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Triethylamine (Et3N) as a base (if DMAP is used)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) (or DMAP (0.1 eq.) and Et3N (1.5 eq.)) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2 x 20 mL) to remove the base.
-
Subsequently, wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure 3,4,5-trifluorobenzoate ester.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: General workflow for acylation reactions.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzoyl chloride is a versatile fluorinated building block crucial for the synthesis of novel compounds in medicinal chemistry and materials science. The incorporation of the 3,4,5-trifluorobenzoyl moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated compounds utilizing this compound, with a focus on amide and ester formation, including a specific example of a potential PET radioligand precursor.
The electron-withdrawing nature of the three fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent. This reactivity allows for efficient reactions with a wide range of nucleophiles under mild conditions.
Application 1: Synthesis of a Novel Benzamide with Potential Application in PET Imaging
A notable application of this compound is in the synthesis of complex benzamides that can serve as precursors for Positron Emission Tomography (PET) radioligands. One such example is the synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide. This compound incorporates the 3,4,5-trifluorophenyl group, which can be a site for fluorine-18 labeling.
Experimental Protocol: Synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide
This protocol is based on the acylation of a secondary amine with this compound.
Materials:
-
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) |
| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine | This compound | 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide | DCM | Triethylamine | Data to be obtained from specific experimental reports. |
Note: Specific yield data is dependent on the reaction scale and purification efficiency and should be determined experimentally.
Experimental Workflow
Synthesis workflow for a novel benzamide.
Application 2: Synthesis of Trifluorobenzamides as Potential Antiangiogenic Agents
The 3,4,5-trifluorobenzoyl scaffold is found in molecules with potential anti-cancer properties, including the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[1][2] Inhibiting the VEGF signaling pathway is a validated strategy in cancer therapy.[3][4]
VEGF Signaling Pathway
The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1][5]
Simplified VEGF signaling pathway and potential inhibition.
General Protocol for the Synthesis of N-Aryl-3,4,5-trifluorobenzamides
This protocol describes the general procedure for the acylation of anilines with this compound.
Materials:
-
Substituted Aniline
-
This compound
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., recrystallization or chromatography)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent, add this compound (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-3,4,5-trifluorobenzamide.
Data Presentation
| Aniline Substrate | Product | Base | Solvent | Yield (%) |
| Aniline | N-phenyl-3,4,5-trifluorobenzamide | Pyridine | DCM | [e.g., >90] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-3,4,5-trifluorobenzamide | Triethylamine | THF | [e.g., >90] |
Note: Yields are illustrative and will vary based on the specific substrate and reaction conditions.
Application 3: General Protocol for the Synthesis of 3,4,5-Trifluorobenzoate Esters
This compound can also be used to synthesize esters, which are valuable intermediates or final products in various chemical industries.
General Protocol for the Acylation of Alcohols
Materials:
-
Primary or Secondary Alcohol
-
This compound
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up similar to the benzamide synthesis.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Data Presentation
| Alcohol Substrate | Product | Catalyst/Base | Solvent | Yield (%) |
| Benzyl alcohol | Benzyl 3,4,5-trifluorobenzoate | Pyridine | DCM | [e.g., >95] |
| Isopropanol | Isopropyl 3,4,5-trifluorobenzoate | DMAP/Et₃N | DCM | [e.g., >90] |
Note: Yields are illustrative and will vary based on the specific substrate and reaction conditions.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a diverse range of novel fluorinated compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of new benzamides and benzoates with potential applications in drug discovery, particularly in the development of anti-cancer agents and imaging probes. The straightforward nature of these acylation reactions, coupled with the unique properties imparted by the trifluorobenzoyl moiety, makes this reagent an essential tool for the modern medicinal and materials chemist.
References
- 1. cusabio.com [cusabio.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis Inhibitors - NCI [cancer.gov]
- 5. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 3,4,5-Trifluorobenzoyl Chloride in Modern Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular structures is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, have led to the development of highly effective and selective herbicides, insecticides, and fungicides. 3,4,5-Trifluorobenzoyl chloride serves as a key building block for introducing the trifluorobenzoyl moiety, a toxophore that can significantly enhance the biological activity of a parent compound.
These application notes provide a comprehensive overview of the use of this compound and analogous polyfluorinated benzoyl chlorides in the synthesis of novel agrochemicals. Detailed protocols, quantitative data from representative examples, and workflow visualizations are presented to guide researchers in leveraging this versatile reagent for the discovery and development of next-generation crop protection agents.
Application Notes: Synthesis of Novel Fungicides
While specific, detailed applications of this compound in publicly documented, commercialized agrochemicals are not abundant, its structural analogue, 2,3,4,5-Tetrafluorobenzoyl chloride, serves as an excellent representative example in the synthesis of potent fungicides. The protocols and principles outlined are directly applicable to this compound.
A prominent application is in the synthesis of novel pyrazole carboxamides, a class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] By inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, these compounds disrupt the fungus's energy production, leading to cell death.[1] The introduction of a polyfluorinated benzoyl group can enhance the binding affinity of the molecule to the target enzyme and improve its overall efficacy.[1][2]
Mode of Action: Succinate Dehydrogenase Inhibition
Many pyrazole carboxamide fungicides exert their effect by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.[1]
Caption: SDHI fungicides block Complex II, disrupting the TCA cycle and ATP synthesis.
Quantitative Data Summary
The following table summarizes the in-vitro fungicidal activity (EC₅₀ values) of a representative novel pyrazole amide fungicide synthesized from a polyfluorinated benzoyl chloride precursor.[1] Lower EC₅₀ values indicate higher fungicidal activity.
| Fungal Pathogen | EC₅₀ (µg/mL)[1] |
| Botrytis cinerea | 2.43 |
| Rhizoctonia solani | 2.18 |
| Valsa mali | 1.79 |
| Thanatephorus cucumeris | 1.64 |
| Fusarium oxysporum | 6.99 |
| Fusarium graminearum | 6.04 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for preparing the title compound from its corresponding carboxylic acid using triphosgene, which is a safer alternative to gaseous phosgene.[3][4]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane, anhydrous
Procedure:
-
In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add triphosgene (0.37 eq) and anhydrous 1,2-dichloroethane.[1][3]
-
Heat the mixture to 80 °C (353 K).[1]
-
Prepare a solution of 3,4,5-Trifluorobenzoic acid (1.0 eq) and a catalytic amount of anhydrous DMF (0.05 eq) in anhydrous 1,2-dichloroethane.[1]
-
Add the acid/DMF solution dropwise to the heated triphosgene mixture over 1 hour.[3]
-
Stir the reaction mixture for an additional 4 hours at 80 °C.[1][3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Upon completion, cool the mixture to room temperature and filter to remove any solid byproducts.[1]
-
Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be used directly in the next step or purified by vacuum distillation.[1]
Protocol 2: Synthesis of a Novel Pyrazole Amide Fungicide (Amide Coupling)
This protocol details the coupling of the synthesized benzoyl chloride with a pyrazole amine intermediate. This is a representative procedure based on the synthesis of analogous SDHI fungicides.[1]
Materials:
-
This compound (1.1 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine in anhydrous DCM.[1]
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazole amide fungicide.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Caption: General workflow for the synthesis of novel pyrazole amide fungicides.
Protocol 3: In-vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a standard method to evaluate the efficacy of a synthesized compound against various fungal pathogens.[1]
Materials:
-
Synthesized compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Cultures of target fungal pathogens (Botrytis cinerea, etc.)
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.[1]
-
Prepare a series of dilutions from the stock solution in sterile, molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration in the media should not exceed 1% (v/v).[1]
-
Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO (1% v/v) in PDA should also be prepared.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the target fungal pathogen.[1]
-
Incubate the plates at 25 °C in the dark.[1]
-
Measure the colony diameter in two perpendicular directions after the fungal growth in the control plates has reached a diameter of 60-70 mm.[1]
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis.
References
Application Notes and Protocols for the Acylation of Alcohols with 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acylation of primary, secondary, and tertiary alcohols using 3,4,5-Trifluorobenzoyl chloride. Acylation is a fundamental reaction in organic synthesis, serving as a crucial method for protecting hydroxyl groups and forming ester functionalities. The incorporation of a 3,4,5-trifluorobenzoyl moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and biological activity, making it a valuable transformation in drug discovery and materials science. The electron-withdrawing trifluorophenyl group enhances the reactivity of the acyl chloride, facilitating efficient esterification under mild conditions. This application note includes detailed methodologies for reactions catalyzed by pyridine and 4-Dimethylaminopyridine (DMAP), quantitative data on expected yields, and troubleshooting guidelines.
Introduction
The acylation of alcohols with acyl chlorides is a robust and widely utilized transformation in organic chemistry.[1][2] this compound is a particularly reactive acylating agent due to the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring. This enhanced electrophilicity at the carbonyl carbon allows for rapid reactions with nucleophiles like alcohols, often leading to high yields under mild conditions.[2][3] The resulting trifluorobenzoyl esters are of significant interest in medicinal chemistry, as the inclusion of fluorine can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[3]
This protocol outlines procedures for the acylation of different classes of alcohols, leveraging common and effective catalysts such as pyridine and the more nucleophilic 4-Dimethylaminopyridine (DMAP).[1][4]
Reaction and Mechanism
The acylation of an alcohol with this compound is a nucleophilic acyl substitution reaction. The reaction is significantly accelerated in the presence of a basic catalyst like pyridine or DMAP. The catalyst serves a dual role: it acts as a nucleophilic catalyst by attacking the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, and it also functions as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5]
Caption: General mechanism of base-catalyzed acylation.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the acylation of various alcohol classes with this compound. These values are based on protocols for structurally similar fluorinated benzoyl chlorides and represent illustrative expectations.[2] Actual yields may vary depending on the specific substrate and reaction scale.
| Alcohol Class | Example Alcohol | Catalyst | Temp. (°C) | Time (h) | Expected Yield (%) |
| Primary | Benzyl Alcohol | Pyridine | 0 to RT | 2 - 4 | > 90% |
| Secondary | Cyclohexanol | DMAP (cat.), Et₃N | 0 to RT | 4 - 8 | 85 - 95% |
| Tertiary | tert-Butanol | DMAP (cat.), Et₃N | RT to 40 | 12 - 24 | 60 - 80% |
Experimental Protocols
Safety Precautions:
-
This compound is corrosive and highly sensitive to moisture. It causes severe skin burns and eye damage.[2]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
All glassware must be oven- or flame-dried before use.
-
Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents for optimal results.[2]
Materials and Reagents:
-
This compound (≥97%)
-
Alcohol (Primary, Secondary, or Tertiary, ≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
4-Dimethylaminopyridine (DMAP, ≥99%)
-
Triethylamine (Et₃N, anhydrous, ≥99.5%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Protocol 1: Pyridine-Catalyzed Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol provides a general procedure for the efficient acylation of a primary alcohol using pyridine as both a catalyst and a base.
Caption: Experimental workflow for pyridine-catalyzed acylation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: DMAP-Catalyzed Acylation of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol is adapted for less reactive secondary alcohols and employs the highly efficient catalyst DMAP with triethylamine as a stoichiometric base.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine (1.5 eq.) to act as the acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Workup and purify the product as described in Protocol 1 (steps 7-11).
Protocol 3: Acylation of a Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are sterically hindered and require more forcing conditions for acylation.
Procedure:
-
Follow the procedure outlined in Protocol 2, using the tertiary alcohol as the substrate.
-
If the reaction is sluggish at room temperature, the mixture may be gently heated to reflux (approx. 40 °C in DCM) and monitored carefully.
-
Longer reaction times (e.g., 12-24 hours) may be necessary for complete conversion.
-
Workup and purify the product as described in Protocol 1 (steps 7-11).
Troubleshooting and Optimization
-
Low Yield: The primary cause of low yield is often moisture. Ensure all reagents and solvents are strictly anhydrous and that the reaction is maintained under a dry, inert atmosphere. For less reactive alcohols, consider increasing the amount of DMAP (up to 0.2 eq.) or extending the reaction time.[2]
-
Side Reactions: The main side product is typically 3,4,5-trifluorobenzoic acid, formed from the hydrolysis of the acyl chloride. To minimize this, ensure anhydrous conditions and consider adding the acyl chloride at a slower rate at 0 °C. The acidic byproduct can be effectively removed during the basic wash (NaHCO₃) in the workup.[6]
-
Incomplete Reaction: For sterically hindered or electron-deficient alcohols, gentle heating (40 °C) may be required. A more polar solvent like acetonitrile can also be considered, though DCM is generally effective.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the successful acylation of primary, secondary, and tertiary alcohols using this compound. The choice of catalyst and reaction conditions can be readily adapted to the specific reactivity of the alcohol substrate. By following these procedures and adhering to the safety precautions, researchers can effectively synthesize 3,4,5-trifluorobenzoyl esters, which are valuable compounds for applications in drug development and materials science.
References
- 1. US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Tertiary Amides via Reaction of 3,4,5-Trifluorobenzoyl Chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary amides is a fundamental transformation in organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 3,4,5-Trifluorobenzoyl chloride is a key building block for introducing the 3,4,5-trifluorophenyl moiety, which is of growing interest in medicinal chemistry. This document provides detailed application notes and a general protocol for the synthesis of tertiary amides through the reaction of this compound with various secondary amines.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The subsequent elimination of a chloride ion results in the formation of the corresponding tertiary amide. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Data Presentation: Reaction of this compound with Various Secondary Amines
The following table summarizes typical reaction conditions and outcomes for the synthesis of tertiary amides from this compound and a selection of secondary amines. The data presented is a representative compilation based on analogous reactions and established synthetic methodologies.
| Entry | Secondary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | 90-95 |
| 2 | Pyrrolidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | 92-97 |
| 3 | Piperidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-3 | 91-96 |
| 4 | Morpholine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | 93-98 |
| 5 | N-Methylaniline | Pyridine | Tetrahydrofuran (THF) | RT | 12-16 | 85-90 |
Experimental Protocols
General Protocol for the Synthesis of Tertiary Amides
This protocol describes a general procedure for the acylation of a secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or other suitable base (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude tertiary amide can be purified by recrystallization or column chromatography on silica gel, if necessary.
Visualizations
Logical Relationship of Reaction Components
Caption: Key components in the tertiary amide synthesis.
Experimental Workflow for Tertiary Amide Synthesis
Caption: Step-by-step experimental workflow.
Troubleshooting & Optimization
how to prevent hydrolysis of 3,4,5-Trifluorobenzoyl chloride during reactions
Welcome to the technical support center for 3,4,5-Trifluorobenzoyl Chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments by mitigating the primary challenge: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive acylating agent. It is frequently used in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The trifluorobenzoyl moiety can be incorporated into molecules to enhance their biological activity and metabolic stability.[1]
Q2: Why is preventing the hydrolysis of this compound so critical during reactions?
Like other acyl chlorides, this compound readily reacts with water in a process called hydrolysis.[2][3][4] This unwanted side reaction converts the acyl chloride into 3,4,5-Trifluorobenzoic acid. This process consumes your starting material, reduces the yield of your desired product, and introduces the carboxylic acid as an impurity that can complicate purification.[5] The hydrolysis also produces hydrochloric acid (HCl), which can cause other unwanted side reactions.[2][4]
Q3: What are the common signs of hydrolysis in my reaction?
Key indicators that significant hydrolysis is occurring include:
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A lower than expected yield of your desired acylated product.[2][5]
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The presence of 3,4,5-Trifluorobenzoic acid as a major byproduct, which can be detected by analytical techniques like NMR, LC-MS, or GC-MS.[5]
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A decrease in the pH of the reaction mixture due to the formation of hydrochloric acid (HCl).[2][5]
Q4: What are the most effective strategies to prevent hydrolysis?
The fundamental principle is to ensure that the desired reaction with your nucleophile (e.g., an amine or alcohol) occurs much faster than the competing reaction with any trace water.[2] This can be achieved by:
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Maintaining Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried, and anhydrous solvents must be used.[5][6] The entire reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[5]
-
Using a Base: A non-nucleophilic base, such as pyridine or triethylamine, should be used to scavenge the HCl produced during the reaction.[4][7][8] This prevents the HCl from protonating and deactivating the nucleophile.[2]
-
Controlling Reaction Temperature: Many acylation reactions are exothermic. Cooling the reaction mixture, typically to 0-5 °C, especially during the addition of the acyl chloride, can help control the reaction rate and minimize side reactions, including hydrolysis.[2][5]
Q5: How should I properly handle and store this compound?
Proper storage is crucial to prevent degradation. Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][9] It should be stored under an inert atmosphere and away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][6][10]
Q6: What are the recommended solvents and bases for reactions with this compound?
-
Solvents: Aprotic solvents are highly recommended. Suitable options include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5]
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Bases: Use a non-nucleophilic, sterically hindered base to neutralize the HCl byproduct without reacting with the acyl chloride.[5] Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices.[5][7] Pyridine can also be used and can sometimes act as a catalyst.[4][8]
Q7: What should I do if my nucleophile is only soluble in water or a protic solvent?
This is a challenging scenario. The Schotten-Baumann reaction condition is a classic method to address this.[2] It involves a two-phase system:
-
The this compound is dissolved in an immiscible organic solvent (e.g., dichloromethane).
-
The nucleophile is dissolved in an aqueous phase, often with a base like sodium hydroxide. The reaction occurs at the interface of the two layers. Vigorous stirring is essential to maximize the surface area and facilitate the reaction.[2] A phase-transfer catalyst can also be employed to help shuttle the nucleophile into the organic phase to react.[2]
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired acylated product. | Significant hydrolysis of the acyl chloride. | • Ensure strictly anhydrous conditions: Oven-dry all glassware and cool under inert gas. Use freshly distilled or commercially available anhydrous solvents. Handle all materials under a nitrogen or argon atmosphere.[5] |
| Incorrect pH or insufficient base. | • Use an appropriate base: Add a non-nucleophilic base like triethylamine or DIPEA (1.1-1.5 equivalents) to neutralize the HCl byproduct.[5] | |
| Poor mixing in a two-phase system. | • Increase agitation: For Schotten-Baumann conditions, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[2] | |
| Presence of 3,4,5-Trifluorobenzoic acid as a major byproduct. | Moisture contamination. | • Check all reagents and solvents for water content. Use molecular sieves to dry solvents if necessary. Ensure the inert gas supply is dry. |
| Slow reaction with the desired nucleophile. | • Increase nucleophile reactivity: If using an amine or alcohol, the addition of a base will deprotonate it, making it a more potent nucleophile.[2] | |
| Reaction is sluggish or does not start. | Inactive reagents. | • Verify reagent quality: Use a fresh bottle of this compound or purify the existing stock. Ensure the nucleophile is pure and dry.[5] |
| Suboptimal reaction temperature. | • Optimize temperature: While starting at a low temperature (0 °C) is recommended to control the initial exothermic reaction, a sluggish reaction may require slowly warming to room temperature or even moderate heating. Monitor closely for byproduct formation.[5] |
Data Summary: Impact of Reaction Conditions
The following table summarizes the general impact of various conditions on the desired acylation reaction versus the competing hydrolysis side reaction.
| Condition | Effect on Acylation Rate | Effect on Hydrolysis Rate | Recommendation |
| Temperature | Increases with temperature. | Increases significantly with temperature. | Start at low temperatures (0-5 °C) to control the exothermic reaction and minimize hydrolysis, then warm if necessary.[2] |
| Base | Increases rate for amine/alcohol nucleophiles by deprotonation. | Can increase rate at higher pH. | Use a non-nucleophilic base (e.g., triethylamine) to activate the nucleophile and neutralize HCl.[2][5] |
| Solvent | Faster in aprotic, polar solvents (e.g., DCM, THF). | Negligible in truly anhydrous aprotic solvents. | Use anhydrous aprotic solvents to disfavor hydrolysis.[5] |
| Stirring | Crucial for reaction rate, especially in heterogeneous or biphasic systems. | Increases rate at the interface in two-phase systems. | Vigorous stirring is essential for two-phase (Schotten-Baumann) reactions.[2] |
Experimental Protocols
Protocol 1: General Acylation of an Amine under Anhydrous Conditions
This protocol describes a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.05 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the amine (1.0 equiv.) and TEA or DIPEA (1.2-1.5 equiv.) in anhydrous DCM under the inert atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve the this compound (1.05-1.2 equiv.) in anhydrous DCM in the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by column chromatography or recrystallization as needed.
Visualizations
Troubleshooting Workflow for Suspected Hydrolysis
References
- 1. 3,4,5-三氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Acylation Reactions with 3,4,5-Trifluorobenzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing acylation reactions involving 3,4,5-Trifluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a highly reactive acylating agent?
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack, often resulting in faster reaction times and higher yields compared to non-fluorinated benzoyl chlorides.
Q2: What is the most common side product in these acylation reactions?
The most prevalent side product is 3,4,5-trifluorobenzoic acid, which forms from the hydrolysis of the acyl chloride upon exposure to moisture. It is crucial to maintain anhydrous conditions to minimize this side reaction.
Q3: Is an inert atmosphere essential for reactions with this compound?
While maintaining an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice, the primary sensitivity of this compound is to moisture. Therefore, ensuring all glassware, solvents, and reagents are strictly anhydrous is more critical than excluding oxygen. For optimal results, employing both an inert atmosphere and anhydrous conditions is recommended.[1]
Q4: Can I use this compound for Friedel-Crafts acylation on any aromatic ring?
No, Friedel-Crafts acylation is an electrophilic aromatic substitution and generally fails with strongly deactivated aromatic rings. Substrates with potent electron-withdrawing groups (e.g., -NO₂, -CN, -COR) will likely not yield the desired product.[2][3]
Q5: When acylating an amine, why is a base typically added?
The acylation of an amine with this compound produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl and ensure the reaction proceeds to completion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and fresh reagents. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[1][4] |
| Deactivated Aromatic Substrate (Friedel-Crafts) | If your aromatic substrate has strong electron-withdrawing groups, this reaction may not be suitable. Consider an alternative synthetic route. |
| Inactive Lewis Acid Catalyst (Friedel-Crafts) | Lewis acids like AlCl₃ are extremely sensitive to moisture, which deactivates them. Use fresh, anhydrous Lewis acid.[2][3] |
| Insufficient Catalyst (Friedel-Crafts) | The ketone product can form a complex with the Lewis acid, removing it from the catalytic cycle. A stoichiometric amount (or a slight excess) of the catalyst is often necessary.[3] |
| Suboptimal Reaction Temperature | Some reactions require heating to overcome the activation energy. Start the reaction at a low temperature (e.g., 0 °C) during reagent addition to control any initial exotherm, then warm to room temperature or heat as needed while monitoring by TLC or GC. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Acyl Chloride | The primary impurity is often 3,4,5-trifluorobenzoic acid from hydrolysis. Strictly follow anhydrous procedures. Slow, dropwise addition of the acyl chloride at low temperatures can minimize this. During workup, a wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) will extract the acidic impurity.[1] |
| Poor Regioselectivity (Friedel-Crafts) | Steric hindrance and the electronic nature of substituents on the aromatic ring can influence the position of acylation. The choice of solvent and catalyst may also have a modest effect, often favoring the para product. |
| Di-acylation (Amine Acylation) | If the substrate has multiple nucleophilic sites, di-acylation can occur. Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the this compound. Slow, dropwise addition can also help control the reaction.[4] |
Data Presentation
Table 1: General Conditions for Friedel-Crafts Acylation of Anisole
| Parameter | Condition | Rationale |
| Catalyst | AlCl₃ or FeCl₃ | Effective Lewis acids for activating the acyl chloride. |
| Catalyst Loading | 1.1 - 1.2 equivalents | Stoichiometric amounts are often required as the product ketone complexes with the catalyst.[3] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with Friedel-Crafts conditions. |
| Temperature | 0 °C to room temperature | Initial cooling helps control the exothermic reaction, followed by warming to drive the reaction to completion. |
| Reactant Ratio | Anisole:Acyl Chloride (1:1.1) | A slight excess of the acylating agent is common. |
| Typical Yield | 60-95% (highly substrate dependent) | Yields vary based on substrate reactivity and reaction conditions. |
Table 2: General Conditions for N-Acylation of Aniline
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that dissolve the reactants. |
| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct. |
| Base Loading | 1.1 - 1.5 equivalents | A slight excess ensures complete neutralization of HCl. |
| Temperature | 0 °C to room temperature | Allows for controlled reaction. |
| Reactant Ratio | Aniline:Acyl Chloride (1:1.05) | A small excess of the acylating agent ensures complete conversion of the amine. |
| Typical Yield | >90% | N-acylation is generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the cooled catalyst suspension over 20-30 minutes.
-
Substrate Addition: Dissolve anisole (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Protocol 2: N-Acylation of Aniline with this compound
-
Setup: To a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere, add aniline (1.0 equivalent) and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred aniline solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess amine and triethylamine), and a saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography if necessary.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Products from 3,4,5-Trifluorobenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluorobenzoyl chloride. Here, you will find detailed information on purification techniques to address common challenges encountered during the synthesis of amide and ester derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions involving this compound.
Issue 1: Low Yield of Desired Product
Low product yield is a common problem and can be attributed to several factors throughout the experimental process.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before starting the workup.[1] - Reagent Purity: Ensure the amine or alcohol starting material is pure and dry.[1] - Temperature Control: For slow reactions, a moderate increase in temperature might be necessary. For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride can prevent side reactions.[1] |
| Hydrolysis of this compound | - Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried (>100°C) and cooled under an inert gas (e.g., nitrogen or argon).[1] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1] Handle all reagents under an inert atmosphere.[1] - Order of Addition: Add the this compound slowly to the solution containing the nucleophile (amine or alcohol). This ensures the reactive acyl chloride is consumed by the desired reactant as quickly as possible, minimizing its exposure to trace moisture. |
| Product Loss During Workup | - Emulsion Formation: During aqueous extraction, emulsions can form, trapping the product. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.[2] - Incomplete Extraction: Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize product recovery. |
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of 3,4,5-Trifluorobenzoic Acid Impurity
The most common byproduct in these reactions is 3,4,5-trifluorobenzoic acid, formed by the hydrolysis of the starting acyl chloride.[3]
Troubleshooting and Purification Steps:
| Step | Procedure | Purpose |
| 1. Aqueous Basic Wash | After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] | The basic solution deprotonates the acidic 3,4,5-trifluorobenzoic acid, forming its water-soluble salt, which is then removed into the aqueous layer.[4] |
| 2. Brine Wash | Following the basic wash, wash the organic layer with brine.[4] | To remove residual water and water-soluble impurities from the organic layer. |
| 3. Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | To isolate the crude product free from water and solvent. |
Experimental Workflow for Impurity Removal:
References
Technical Support Center: Reactions of 3,4,5-Trifluorobenzoyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trifluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The high reactivity of this compound, due to the electron-withdrawing nature of the fluorine atoms, makes it susceptible to several side reactions. The most prevalent of these is hydrolysis, but other side products can also form depending on the reaction conditions and the nature of the nucleophile.
-
Hydrolysis: The most common side reaction is the hydrolysis of the acyl chloride to form 3,4,5-trifluorobenzoic acid. This occurs in the presence of even trace amounts of water.
-
Anhydride Formation: Formation of 3,4,5-trifluorobenzoyl anhydride can occur, particularly if the starting material is not pure or if there is incomplete conversion during the synthesis of the acyl chloride.
-
Reactions with Bifunctional Nucleophiles: If the nucleophile contains more than one reactive site (e.g., amino alcohols, aminothiols), a mixture of products can be formed unless one of the functional groups is protected.
-
Nucleophilic Aromatic Substitution (SNAr): With very strong nucleophiles and/or elevated temperatures, there is a possibility of substitution of one of the fluorine atoms on the aromatic ring. The electron-withdrawing acyl group and the other fluorine atoms activate the ring for such an attack.
-
Friedel-Crafts Acylation Issues: In Friedel-Crafts reactions, common issues include deactivation of the Lewis acid catalyst by moisture and the formation of a stable complex between the catalyst and the ketone product, which can stall the reaction.[1]
Q2: How can I minimize the formation of 3,4,5-trifluorobenzoic acid during my reaction?
Minimizing hydrolysis is critical for achieving high yields of the desired product. The following precautions are essential:
-
Strict Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be of anhydrous grade and ideally stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure that the nucleophile and any other reagents are dry.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can reduce the rate of hydrolysis relative to the desired acylation reaction.
-
Order of Addition: It is often preferable to add the this compound solution slowly to the solution of the nucleophile. This ensures that the acyl chloride is consumed by the intended reactant as quickly as possible, minimizing its exposure to any trace moisture.
Q3: I am using an amino alcohol as a nucleophile and getting a mixture of products. How can I improve the chemoselectivity?
When reacting this compound with a bifunctional nucleophile like an amino alcohol, acylation can occur at both the amine and the alcohol, leading to a mixture of amide, ester, and/or bis-acylated products. To achieve selective acylation, a protection strategy is recommended.
-
Protecting Groups: Protect the less reactive functional group before carrying out the acylation. For an amino alcohol, the more nucleophilic amine will typically react preferentially. If ester formation is desired, the amine should be protected (e.g., as a carbamate) prior to the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide/Ester Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | The primary cause of low yield is often the formation of 3,4,5-trifluorobenzoic acid. Solution: Implement stringent anhydrous conditions as detailed in the FAQ section. During workup, a wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) can remove the acidic byproduct by converting it to its water-soluble salt.[1] |
| Inadequate Neutralization of HCl Byproduct | In reactions with amines, the hydrochloric acid (HCl) formed can protonate the starting amine, rendering it non-nucleophilic.[1] Solution: Use a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in at least a stoichiometric amount to scavenge the HCl. |
| Sub-optimal Reaction Temperature | For some less reactive nucleophiles, the reaction may be too slow at low temperatures. Conversely, high temperatures can promote side reactions. Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Gentle heating may be necessary for unreactive substrates, but this should be done cautiously. |
Issue 2: Unexpected Product Observed, Potentially from Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Step |
| Reaction with a Strong Nucleophile | Strong nucleophiles, such as alkoxides or thiolates, can potentially displace one of the fluorine atoms on the aromatic ring, especially at elevated temperatures. The carbonyl group and the fluorine atoms strongly activate the ring for nucleophilic attack. Solution: If SNAr is suspected, modify the reaction conditions to favor acylation. This includes using lower reaction temperatures and avoiding a large excess of the strong nucleophile. If possible, use a weaker base to generate the nucleophile in situ. |
| Prolonged Reaction Time at High Temperatures | Even with moderately strong nucleophiles, extended reaction times at high temperatures can lead to SNAr products. Solution: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid the formation of subsequent products. |
Data Presentation
The following table summarizes the common side products and strategies for their minimization. The expected reduction in byproducts is an estimate based on general laboratory practice and may vary depending on the specific reaction conditions.
| Side Product | Typical Formation Conditions | Minimization Strategy | Expected Reduction in Byproduct |
| 3,4,5-Trifluorobenzoic Acid | Presence of moisture in reagents or the reaction environment. | Strict anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere). | Can be reduced to <1-2% |
| 3,4,5-Trifluorobenzoyl Anhydride | Impure starting material or side reactions during acyl chloride synthesis. | Use high-purity this compound; use a slight excess of the nucleophile. | Can be reduced to <5% |
| Product of Nucleophilic Aromatic Substitution (SNAr) | Reaction with strong nucleophiles (e.g., alkoxides, thiolates) and/or elevated temperatures. | Use lower reaction temperatures; avoid a large excess of the nucleophile; use a weaker base. | Highly dependent on substrate and conditions. |
| Di-acylated Product (with bifunctional nucleophiles) | Presence of multiple nucleophilic sites on the substrate. | Use of a suitable protecting group for one of the nucleophilic centers. | Can be significantly reduced, often to undetectable levels. |
Experimental Protocols
Protocol 1: General Procedure for the N-acylation of an Amine
Objective: To synthesize a 3,4,5-trifluorobenzamide with minimal side product formation.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Workup Procedure for Removing Hydrolyzed Acyl Chloride
Objective: To remove the 3,4,5-trifluorobenzoic acid byproduct from the reaction mixture.
Procedure:
-
After the reaction is complete, dilute the organic reaction mixture with a suitable solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolution of CO₂ gas.
-
Separate the aqueous layer.
-
Repeat the aqueous wash with sodium bicarbonate solution one or two more times to ensure complete removal of the acidic byproduct.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product, now free of the acidic impurity.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
strategies to improve yield in 3,4,5-Trifluorobenzoyl chloride amidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for troubleshooting and optimizing the amidation of 3,4,5-Trifluorobenzoyl chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the amidation of this compound?
Low yields are typically due to one or more of the following factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and sensitive to moisture. Exposure to water in solvents, reagents, or glassware will hydrolyze it to the unreactive 3,4,5-trifluorobenzoic acid.
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is why a base is a critical component of the reaction.[1]
-
Steric Hindrance: Bulky groups on either the amine or the acyl chloride can physically block the reaction, leading to slow or incomplete conversion.
-
Poor Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may react slowly, requiring more forcing conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or an inappropriate choice of base can significantly reduce the reaction efficiency.
Q2: How do I choose the right base for this reaction?
A non-nucleophilic organic base is essential to neutralize the HCl byproduct without reacting with the acyl chloride. Commonly used bases include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hunig's base)
-
Pyridine
Typically, at least one equivalent of the base is required to scavenge the HCl. Often, a slight excess (1.1-1.5 equivalents) is used to ensure the reaction medium remains basic.
Q3: What are the recommended solvents for this amidation?
Aprotic and anhydrous solvents are crucial to prevent hydrolysis of the acyl chloride. Suitable solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Toluene
-
N,N-Dimethylformamide (DMF) (use with caution, as it can sometimes participate in side reactions)
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective method. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting acyl chloride will likely be less polar (higher Rf) than the resulting amide product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What is the most common byproduct and how can I remove it?
The most common byproduct is 3,4,5-trifluorobenzoic acid, formed from the hydrolysis of the starting material. This acidic impurity can be easily removed during the aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Reagent Quality: The this compound may have hydrolyzed during storage. | Action: Use a fresh bottle or purify the existing stock by distillation under reduced pressure. Ensure the amine is pure and dry. |
| 2. Presence of Moisture: Water in the solvent, amine, or glassware is hydrolyzing the acyl chloride. | Action: Use anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). | |
| 3. Insufficient Base: The amine is being protonated by the generated HCl, rendering it unreactive. | Action: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used. For weakly nucleophilic amines, a slight excess of base may be beneficial. | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature, especially with hindered or electron-deficient amines. | Action: Gradually increase the reaction temperature. Start by allowing the reaction to warm from 0 °C to room temperature. Gentle heating may be required, but monitor for byproduct formation. | |
| Multiple Spots on TLC (Besides Starting Materials and Product) | 1. Formation of 3,4,5-Trifluorobenzoic Acid: Hydrolysis of the acyl chloride. | Action: This is a common side product. It can be removed with a basic aqueous wash during workup. To prevent its formation, ensure strictly anhydrous conditions. |
| 2. Diacylation of Primary Amine: If an excess of acyl chloride is used with a primary amine, a diacylated product (imide) may form. | Action: Use a slight excess of the amine relative to the acyl chloride. Add the acyl chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent. | |
| Difficulty in Product Purification | 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. | Action: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite® can also be effective. |
| 2. Product is an Oil or Low-Melting Solid: Difficulty in isolating the product by crystallization. | Action: Column chromatography on silica gel is the most suitable purification method for non-crystalline products. A gradient of hexane and ethyl acetate is a good starting point for the eluent. | |
| 3. Product Co-elutes with Impurities: Difficulty in separating the product from byproducts via chromatography. | Action: If the product is a solid, recrystallization is often a more effective purification method than chromatography. For fluorinated amides, polar solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane can be effective.[2] |
Quantitative Data Summary
While specific yield data for the amidation of this compound is not extensively published, the following table provides representative yields for the amidation of structurally similar fluorinated aromatic compounds under standard conditions. These values can serve as a benchmark for optimizing your reaction.
| Amine Type | Example Amine | Fluorinated Acylating Agent/Precursor | Typical Yield (%) | Reference |
| Primary Alkyl Amine | Isobutylamine | Tetrafluorophthalic Anhydride | 99 | [3] |
| Primary Arylalkyl Amine | Benzylamine | Tetrafluorophthalic Anhydride | 93 | [3] |
| Secondary Alkyl Amine | Dibenzylamine | This compound | (Not specified) | [4] |
| Primary Aryl Amine | o-Toluidine | 4-Methylbenzoic Acid (HOBt coupling) | 86.1 | [5] |
| Primary Aryl Amine | 4-Chloroaniline | 4-Methylbenzoic Acid (HOBt coupling) | 68 | [5] |
Note: The yields from tetrafluorophthalic anhydride are for the corresponding phthalimide, which is a type of amide. Yields from HOBt coupling are provided for comparison of amine reactivity.
Experimental Protocols
Protocol 1: General Procedure for Amidation of an Amine with this compound
This protocol describes a general method for the acylation of a primary or secondary amine.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe or dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Experimental Workflow: Amidation and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trifluoro-N,N-bis(phenylmethyl)benzamide CAS#: 1389579-19-4 [m.chemicalbook.com]
- 5. cbijournal.com [cbijournal.com]
safe handling of highly reactive 3,4,5-Trifluorobenzoyl chloride in the lab
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of the highly reactive compound, 3,4,5-Trifluorobenzoyl chloride. Please consult this resource for troubleshooting common issues and for answers to frequently asked questions regarding its use in the laboratory.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Acylation Reaction | Hydrolysis of this compound: The compound is highly sensitive to moisture and can hydrolyze to the unreactive 3,4,5-trifluorobenzoic acid.[1] | - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1]- Use anhydrous solvents.[1]- Handle the reagent and conduct the reaction under an inert atmosphere.[1] |
| Incomplete Reaction | - For reactions that are sluggish at room temperature, a moderate increase in temperature may be necessary.[2]- Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] | |
| Formation of Solid Precipitate in Reaction | Formation of amine hydrochloride salt: In reactions with amines, the byproduct hydrochloric acid (HCl) will form a salt with the amine, which may precipitate. | - Use a non-nucleophilic, sterically hindered base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[1] |
| Unexpected Side Products | Reaction with solvent or bifunctional nucleophiles: Protic solvents like alcohols can react with the acyl chloride. If your nucleophile has other reactive functional groups, they may also react.[1] | - Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]- Consider using protecting groups for other reactive functionalities on your substrate.[1] |
| Noticeable Decrease in pH of the Reaction Mixture | Hydrolysis of the acyl chloride: The formation of hydrochloric acid (HCl) as a byproduct of hydrolysis will lower the pH of the reaction mixture.[1] | - Immediately cease the reaction and re-evaluate the experimental setup to ensure anhydrous conditions are being maintained. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive material that can cause severe skin burns and serious eye damage.[2][3][4] It is also moisture-sensitive and reacts with water, which can lead to the release of corrosive hydrogen chloride gas.[5][6]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a face shield, and safety goggles.[3] Work should be conducted in a well-ventilated fume hood.[7] A respirator with a suitable filter (e.g., type ABEK) may also be necessary depending on the scale of the experiment.[8]
Q3: How should this compound be stored?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as water, strong oxidizing agents, strong acids, and strong bases.[9] The storage area should be designated for corrosive materials.[9]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[9] In both cases, seek immediate medical attention.[1]
Q5: How should I quench a reaction containing this compound?
A5: Reactions can be quenched by carefully and slowly adding water or a saturated aqueous solution of ammonium chloride.[1] This should be done in a controlled manner, preferably at a low temperature (e.g., in an ice bath), to manage the exothermic reaction and the evolution of HCl gas.
Q6: What are the decomposition products of this compound?
A6: Upon combustion, this compound may produce corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][10]
Experimental Protocol: N-Acylation of a Primary Amine
This protocol is a general guideline for the N-acylation of a primary amine using this compound and should be adapted as needed for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting logic for low yield in acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound 97 177787-26-7 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
long-term storage and stability assessment of 3,4,5-Trifluorobenzoyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in the long-term storage, stability assessment, and troubleshooting of experiments involving 3,4,5-Trifluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere such as nitrogen or argon.[1][2] Some suppliers recommend refrigerated storage between 2-8°C.[3] It is crucial to protect the compound from moisture to prevent hydrolysis.[1][4]
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis.[4] this compound readily reacts with water, even atmospheric moisture, to form 3,4,5-Trifluorobenzoic acid and hydrochloric acid (HCl).[1][4] This degradation reduces the purity and reactivity of the reagent in subsequent reactions.
Q3: What are the visual signs of this compound degradation?
While there may not be distinct visual signs for minor degradation, significant hydrolysis can lead to the presence of solid 3,4,5-Trifluorobenzoic acid in the liquid. Fuming upon exposure to air is a characteristic of many acyl chlorides and indicates a reaction with atmospheric moisture.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be determined using several analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC), which can separate the acyl chloride from its primary degradant, 3,4,5-Trifluorobenzoic acid.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are also powerful techniques for purity assessment.[1]
Troubleshooting Guide
Issue 1: Low or no yield in acylation reaction.
-
Possible Cause: Degradation of this compound due to hydrolysis.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting the experiment, assess the purity of the this compound using HPLC or GC-MS.
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >100°C and cool under an inert gas stream.[1]
-
Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent.[1]
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glove box.[1]
-
-
Use Fresh Reagent: If the reagent is old or has been improperly stored, consider using a new, unopened bottle of this compound.
-
-
Issue 2: Presence of 3,4,5-Trifluorobenzoic acid as a major byproduct.
-
Possible Cause: In-situ hydrolysis of this compound during the reaction.
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: As detailed above, rigorously exclude moisture from all components of the reaction.
-
Order of Addition: Add the this compound to the reaction mixture containing the nucleophile. This allows the desired reaction to compete with hydrolysis.
-
Temperature Control: For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) before and during the addition of the acyl chloride to minimize side reactions.[1]
-
-
Stability Assessment
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or a cool, dry place | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. |
| Incompatible Materials | Water, alcohols, amines, strong bases, oxidizing agents | Reacts readily with these substances.[1] |
Illustrative Stability Data
The following data is illustrative and based on studies of the analogous compound, 2,3,4,5-Tetrafluorobenzoyl chloride derivative.[4] Actual stability will depend on the specific storage conditions and handling.
Long-Term Stability Study (25°C ± 2°C / 60% RH ± 5% RH)
| Timepoint | Purity of Acyl Chloride Derivative (%) |
| 0 Months | 99.5 |
| 3 Months | 98.8 |
| 6 Months | 98.1 |
| 12 Months | 97.0 |
| 24 Months | 95.2 |
Accelerated Stability Study (40°C ± 2°C / 75% RH ± 5% RH)
| Timepoint | Purity of Acyl Chloride Derivative (%) |
| 0 Months | 99.5 |
| 1 Month | 97.9 |
| 3 Months | 96.2 |
| 6 Months | 94.0 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under ICH recommended long-term and accelerated storage conditions.
Materials:
-
This compound
-
Amber, tightly sealed glass vials with inert-lined caps
-
Inert gas (Nitrogen or Argon)
-
Stability chambers set to:
-
Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
-
HPLC system with a suitable C18 column and UV detector
-
Reference standards of this compound and 3,4,5-Trifluorobenzoic acid
-
Anhydrous acetonitrile (ACN) and HPLC-grade water and acid (e.g., trifluoroacetic acid - TFA) for mobile phase
Procedure:
-
Under an inert atmosphere, aliquot this compound into the amber glass vials and seal tightly.
-
Place a sufficient number of vials in each stability chamber for testing at each time point.
-
At designated time points (e.g., 0, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a vial from each chamber.
-
Allow the vial to equilibrate to room temperature before opening in a glove box or under a stream of inert gas.
-
Prepare a sample solution of known concentration in anhydrous acetonitrile.
-
Analyze the sample solution using a validated stability-indicating HPLC method to determine the purity of this compound and quantify the amount of 3,4,5-Trifluorobenzoic acid.
-
Record the results and calculate the percentage purity at each time point.
Visualizations
Caption: Experimental workflow for stability assessment of this compound.
Caption: Troubleshooting decision tree for reactions involving this compound.
References
methods for removing 3,4,5-trifluorobenzoic acid byproduct from reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 3,4,5-trifluorobenzoic acid, a common byproduct in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing 3,4,5-trifluorobenzoic acid from a reaction mixture?
A1: The most common and effective methods for removing acidic impurities like 3,4,5-trifluorobenzoic acid include:
-
Acid-Base Extraction: This is a primary and highly effective technique that separates compounds based on their acidic or basic properties.[1][2]
-
Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) can be used for high-purity separations.[3][4][5]
-
Crystallization/Recrystallization: This method is useful if the desired product and the acidic byproduct have significantly different solubilities in a given solvent system.
-
Distillation: If there is a significant difference in the boiling points of the product and 3,4,5-trifluorobenzoic acid, distillation can be an effective separation method.
Q2: How does acid-base extraction work to remove 3,4,5-trifluorobenzoic acid?
A2: Acid-base extraction relies on the principle of differential solubility.[1][6] 3,4,5-trifluorobenzoic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in an aqueous solution, while the desired neutral organic product remains in the organic solvent. By washing the organic layer with an aqueous basic solution, the acidic byproduct is selectively transferred to the aqueous layer, which can then be separated.[1][2]
Q3: What considerations are important when choosing a solvent for extraction?
A3: When selecting a solvent system for liquid-liquid extraction, consider the following:
-
Immiscibility: The organic solvent and the aqueous solution must be immiscible.
-
Solubility: The desired compound should be highly soluble in the organic solvent, while the impurity salt should be highly soluble in the aqueous phase.
-
Reactivity: The solvent should not react with any of the components in the mixture.
-
Volatility: A lower boiling point for the organic solvent simplifies its removal after extraction.
-
Safety: Consider the toxicity and flammability of the solvent.
Q4: Can chromatography be used for large-scale purification?
A4: Yes, preparative chromatography is a scalable technique. While analytical HPLC is used for quantification, preparative HPLC can handle larger quantities of material to achieve high purity. The choice of stationary and mobile phases is critical for effective separation.[3][4]
Troubleshooting Guides
Issue 1: Incomplete removal of 3,4,5-trifluorobenzoic acid after a single acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base used. | Ensure a molar excess of the basic solution is used to neutralize all the acidic byproduct. |
| Inefficient mixing of the two phases. | Shake the separatory funnel vigorously to maximize the surface area between the organic and aqueous layers, allowing for efficient transfer of the acid salt.[7] Periodically vent the funnel to release any pressure buildup, especially when using bicarbonate which produces CO2 gas.[7] |
| The pH of the aqueous layer is not high enough. | Check the pH of the aqueous layer after extraction. It should be basic enough to deprotonate the carboxylic acid. If not, add more base. |
| The reaction product has some acidic properties. | If your product is also acidic, a simple acid-base extraction might not be selective. In this case, consider chromatography or crystallization. |
Issue 2: Emulsion formation during acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | Allow the mixture to stand for some time. Gentle swirling can sometimes break the emulsion. |
| High concentration of solutes. | Dilute the mixture with more of both the organic and aqueous solvents. |
| Presence of surfactants or particulate matter. | Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] Filtration of the entire mixture through a pad of celite may also be effective. |
Issue 3: Low recovery of the desired product after purification.
| Possible Cause | Troubleshooting Step | | The desired product has some solubility in the aqueous phase. | Perform multiple extractions of the aqueous layer with fresh organic solvent to recover any dissolved product. | | The desired product is not stable to the basic conditions. | Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and minimize the time the product is in contact with the basic solution.[1] | | Product loss during solvent removal. | Use a rotary evaporator for controlled solvent removal. Avoid using excessive heat, which could degrade a thermally sensitive product. |
Data Presentation
Table 1: Physical Properties of 3,4,5-Trifluorobenzoic Acid
| Property | Value | Reference |
| CAS Number | 121602-93-5 | [8][9] |
| Molecular Formula | C₇H₃F₃O₂ | [10] |
| Molecular Weight | 176.09 g/mol | |
| Melting Point | 97-99 °C | [9] |
| Boiling Point | 116-118 °C at 100 Torr | [8] |
| Appearance | White to light yellow powder/crystal | [8][9] |
Table 2: Efficiency of Different Removal Methods (Illustrative Data)
| Method | Reagents/Conditions | Purity of Final Product | Recovery of Final Product |
| Acid-Base Extraction | Diethyl ether, 5% aq. NaHCO₃ | >95% | ~90% |
| Column Chromatography | Silica gel, Hexane:Ethyl Acetate gradient | >99% | ~80% |
| Recrystallization | Ethanol/Water | >98% | ~85% |
Experimental Protocols
Protocol 1: Removal of 3,4,5-Trifluorobenzoic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and opening the stopcock to vent the pressure from the evolved CO₂ gas.[7]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-4) two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble components and help break any emulsions.[6]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. s4science.at [s4science.at]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 3,4,5-Trifluorobenzoic acid CAS#: 121602-93-5 [m.chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]
selection of appropriate base for reactions involving 3,4,5-Trifluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of appropriate bases and reaction conditions for experiments involving 3,4,5-Trifluorobenzoyl chloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: I am observing low to no yield in my acylation reaction with this compound. What are the potential causes and solutions?
A: Low or no product yield is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting:
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive 3,4,5-trifluorobenzoic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Handling the reaction under an inert atmosphere is highly recommended.
-
-
Inappropriate Base: The choice of base is critical. An inappropriate base can either be too weak to effectively scavenge the HCl byproduct or it can react with the acyl chloride.
-
Solution: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective HCl scavengers but are less likely to react with the highly electrophilic acyl chloride.
-
-
Suboptimal Reaction Temperature: Acylation reactions with this compound are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise to the solution of the nucleophile and base. After the initial exothermic reaction subsides, the reaction can be allowed to warm to room temperature or gently heated if necessary, while monitoring its progress by TLC or LC-MS.
-
-
Poor Quality Reagents: The purity of this compound, the nucleophile (amine or alcohol), and the base is crucial.
-
Solution: Use freshly opened or purified reagents. The acyl chloride can be purified by distillation under reduced pressure if necessary.
-
Q2: I am seeing the formation of multiple byproducts in my reaction. How can I minimize these?
A: Byproduct formation is often related to the high reactivity of this compound.
-
Side Reactions with Bifunctional Nucleophiles: If your nucleophile contains other reactive functional groups (e.g., hydroxyl or another amine), multiple acylations can occur.
-
Solution: Consider using protecting groups for the other reactive sites on your nucleophile before performing the acylation.
-
-
Reaction with Solvent: Protic solvents like alcohols will react with the acyl chloride.
-
Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Excess Reagent or High Temperature: Using a large excess of the acyl chloride or running the reaction at a high temperature can promote side reactions.
-
Solution: Perform a stoichiometry screen to determine the optimal ratio of reactants. Typically, a slight excess (1.1-1.2 equivalents) of the acyl chloride is sufficient. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: How do I choose the right base for my specific reaction (amide vs. ester synthesis)?
A: The choice of base depends on the nucleophile and the desired reaction.
-
For Amide Synthesis: Non-nucleophilic tertiary amines are the preferred choice.
-
Triethylamine (TEA): A common and cost-effective choice.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less nucleophilic than TEA, making it a good option to avoid side reactions with the acyl chloride.
-
Pyridine: Can be used, but it is more nucleophilic and can sometimes form an acylpyridinium intermediate, which may or may not be beneficial depending on the specific reaction.
-
-
For Ester Synthesis: Similar non-nucleophilic bases are used to scavenge the HCl produced.
-
Pyridine: Often used in esterifications. It can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion.
-
Triethylamine (TEA): Also a suitable choice.
-
-
For Friedel-Crafts Acylation: A strong Lewis acid catalyst is required, not a Brønsted base.
-
Aluminum chloride (AlCl₃): The most common and effective Lewis acid for Friedel-Crafts acylation. A stoichiometric amount is often needed as it complexes with the product ketone.[1]
-
Other Lewis Acids: Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[2]
-
Data Presentation
The following tables summarize key data for the selection of bases and reaction conditions.
Table 1: pKa Values of Common Bases
| Base | pKa of Conjugate Acid |
| Triethylamine (TEA) | 10.75 |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 |
| Pyridine | 5.25 |
| 4-Dimethylaminopyridine (DMAP) | 9.7 |
Note: Higher pKa values of the conjugate acid indicate a stronger base.
Table 2: Recommended Bases for Different Reactions
| Reaction Type | Recommended Bases/Catalysts | Typical Solvent |
| Amide Synthesis | Triethylamine, DIPEA, Pyridine | Dichloromethane, THF |
| Ester Synthesis | Pyridine, Triethylamine | Dichloromethane, THF |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | Dichloromethane, 1,2-Dichloroethane |
Experimental Protocols
The following are representative protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of N-Phenyl-3,4,5-trifluorobenzamide (Amide Formation)
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 3,4,5-trifluorobenzoate (Esterification)
Materials:
-
This compound
-
Anhydrous Ethanol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.2 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash sequentially with water, 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Protocol 3: Synthesis of 4-Methyl-3',4',5'-trifluorobenzophenone (Friedel-Crafts Acylation)
Materials:
-
This compound
-
Toluene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of anhydrous toluene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Mandatory Visualization
References
troubleshooting low yields in ester synthesis using 3,4,5-Trifluorobenzoyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in ester synthesis using 3,4,5-Trifluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of my desired ester. What are the most common causes?
Low yields in ester synthesis with this compound are typically due to one or more of the following factors:
-
Presence of Water: this compound is highly reactive and will readily hydrolyze in the presence of moisture to form the unreactive 3,4,5-trifluorobenzoic acid. This is one of the most common reasons for low ester yields.[1]
-
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions. For highly exothermic reactions, cooling might be necessary to prevent side reactions, while sluggish reactions may need gentle heating.[2]
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without reacting with the acyl chloride.[3]
-
Steric Hindrance: The alcohol substrate may be sterically hindered, slowing down the reaction rate. In such cases, reaction conditions may need to be optimized.[4]
-
Impusre Reagents or Solvents: The purity of the this compound, alcohol, base, and solvent is crucial. Impurities can lead to unwanted side reactions.
Q2: How can I minimize the hydrolysis of this compound?
To prevent hydrolysis, it is imperative to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Drying Glassware: Oven-dry all glassware at a high temperature (e.g., 120°C) for several hours and cool it under a stream of inert gas (like nitrogen or argon) before use.
-
Using Anhydrous Solvents: Use commercially available anhydrous solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) using techniques like a Schlenk line or a glovebox.
Q3: What type of base should I use and why?
A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally recommended. These bases are effective at neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[5] The HCl needs to be scavenged as it can protonate the alcohol, reducing its nucleophilicity, and can also contribute to side reactions. Using a nucleophilic base can result in the formation of an unwanted amide byproduct if it reacts with the acyl chloride.
Q4: My reaction is very slow, even under anhydrous conditions. What can I do?
For slow reactions, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor the reaction closely for the formation of byproducts.
-
Use a Catalyst: While not always necessary, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive alcohols.[6]
-
Increase Reaction Time: Some reactions, particularly with hindered alcohols, may simply require longer reaction times to proceed to completion.
Q5: I am seeing multiple spots on my TLC plate. What are the possible side products?
Besides the unreacted starting materials, common byproducts include:
-
3,4,5-Trifluorobenzoic acid: Formed from the hydrolysis of the acyl chloride.
-
Anhydride: Formed by the reaction of the acyl chloride with the carboxylate salt of the hydrolyzed acid.
-
Products from reactions with impurities: If the starting materials or solvents are not pure, other side products can form.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low ester yields.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle all materials under nitrogen or argon. |
| Low Reactivity of Alcohol | For secondary or tertiary alcohols, consider increasing the reaction temperature, extending the reaction time, or adding a catalyst like DMAP.[2] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the this compound. Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the HCl produced. |
| Degraded Acyl Chloride | Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure if it appears discolored or has been stored for a long time. |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of Acyl Chloride | Strictly adhere to anhydrous conditions as described above. |
| Reaction with Nucleophilic Base | Use a sterically hindered, non-nucleophilic base like triethylamine or DIPEA. |
| High Reaction Temperature | If the reaction is exothermic, perform the addition of the acyl chloride at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature. |
Experimental Protocols
General Protocol for Ester Synthesis using this compound
This protocol provides a general procedure for the esterification of a primary alcohol. Modifications may be necessary for secondary or tertiary alcohols.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in an appropriate volume of anhydrous DCM or THF.
-
Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the stirred alcohol solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a qualitative overview of how different reaction parameters can influence the yield of ester synthesis. The trends are based on general principles of esterification with acyl chlorides.
Table 1: Effect of Base on Ester Yield
| Base | Relative Reactivity | Potential Issues |
| Triethylamine (TEA) | High | Can be nucleophilic in some cases. |
| DIPEA | High | More sterically hindered and less nucleophilic than TEA. |
| Pyridine | Moderate | Can act as a nucleophilic catalyst but is also a weaker base. |
| No Base | Very Low | HCl byproduct is not neutralized, hindering the reaction.[7] |
Table 2: Effect of Solvent on Ester Yield
| Solvent | Polarity | General Suitability |
| Dichloromethane (DCM) | Polar Aprotic | Excellent, good solubility for reactants.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good, but must be rigorously dried as it can be hygroscopic.[5] |
| Toluene | Nonpolar | Can be used, may require heating for some reactions. |
| Protic Solvents (e.g., Ethanol) | Protic | Unsuitable as they will react with the acyl chloride. |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the base-mediated esterification of an alcohol with this compound.
Caption: Mechanism of ester synthesis with this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low ester yields.
Caption: A workflow for troubleshooting low yields in ester synthesis.
Problem-Solution Relationship
This diagram illustrates the relationship between common problems and their respective solutions.
Caption: Relationship between problems and solutions in ester synthesis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. iiste.org [iiste.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of 3,4,5-Trifluorobenzoyl Chloride and 2,4,5-Trifluorobenzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Trifluorinated Acylating Agent
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other critical physicochemical properties. Trifluorobenzoyl chlorides serve as valuable reagents for introducing the trifluorobenzoyl moiety. This guide provides a detailed comparison of the reactivity of two common isomers: 3,4,5-trifluorobenzoyl chloride and 2,4,5-trifluorobenzoyl chloride, supported by theoretical principles and an analysis of their structural differences.
At a Glance: Key Differences and Reactivity Summary
| Feature | This compound | 2,4,5-Trifluorobenzoyl Chloride |
| Structure | Fluorine atoms are symmetrically placed at the meta and para positions relative to the carbonyl group. | Fluorine atoms are asymmetrically placed at the ortho, para, and meta positions. |
| Predicted Reactivity | High | Very High |
| Key Influencing Factors | Strong, cumulative inductive electron-withdrawing effect from three fluorine atoms. | Strong inductive effect from three fluorine atoms, with the ortho-fluoro substituent playing a significant role in enhancing electrophilicity. Potential for through-space electronic effects. |
| Potential Applications | Synthesis of compounds where a symmetrical substitution pattern is desired. | Versatile reagent for introducing a trifluorinated phenyl ring in various synthetic schemes.[1] |
Delving into the Theoretical Framework of Reactivity
The enhanced reactivity of fluorinated benzoyl chlorides over their non-fluorinated counterparts stems from the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway.
Figure 1: General mechanism of nucleophilic acyl substitution.
The rate of this reaction is influenced by the stability of the tetrahedral intermediate. Electron-withdrawing groups, such as fluorine, stabilize this intermediate by delocalizing the negative charge on the oxygen atom.
Comparing the Isomers: The Significance of Fluorine Placement
The key difference between this compound and 2,4,5-trifluorobenzoyl chloride lies in the positioning of the fluorine atoms on the benzene ring, which has a direct impact on the electrophilicity of the carbonyl carbon.
This compound: In this isomer, the fluorine atoms are located at the meta (3 and 5) and para (4) positions relative to the benzoyl chloride group. All three fluorine atoms exert a strong electron-withdrawing inductive effect, collectively increasing the partial positive charge on the carbonyl carbon.
2,4,5-Trifluorobenzoyl Chloride: This isomer features fluorine atoms at the ortho (2), para (4), and meta (5) positions. In addition to the inductive effects from all three fluorine atoms, the ortho-fluorine substituent can exert a more pronounced influence on the reactivity of the carbonyl group due to its proximity. This can manifest as both a through-bond inductive effect and a potential through-space electronic effect, further enhancing the electrophilicity of the carbonyl carbon. Therefore, it is predicted that 2,4,5-trifluorobenzoyl chloride would be the more reactive of the two isomers .
Experimental Protocols: A General Approach to Acylation
While specific kinetic data for a direct comparison is lacking, the following general experimental protocols can be adapted for acylation reactions using either isomer. The choice of solvent and base is crucial for achieving optimal results.
Protocol 1: Acylation of an Amine
This protocol describes a general procedure for the N-acylation of a primary amine.
Materials:
-
This compound or 2,4,5-Trifluorobenzoyl chloride
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (TEA or DIPEA, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of the trifluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for amine acylation.
Conclusion
Both this compound and 2,4,5-trifluorobenzoyl chloride are highly effective reagents for the introduction of a trifluorobenzoyl group into a molecule. Based on the principles of electronic effects, 2,4,5-trifluorobenzoyl chloride is predicted to be the more reactive species due to the presence of an ortho-fluorine substituent. The choice between these two isomers will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the potential for steric hindrance. For reactions requiring higher reactivity, 2,4,5-trifluorobenzoyl chloride may be the preferred reagent. In cases where a symmetrical substitution pattern is a design element of the target molecule, this compound would be the logical choice. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific application.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the acylation reaction is a cornerstone for creating carbon-carbonyl bonds. The choice of acylating agent is critical and can significantly influence reaction efficiency, selectivity, and the properties of the final product. This guide provides an objective comparative analysis of fluorinated and non-fluorinated benzoyl chlorides in acylation reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
The introduction of fluorine atoms onto a benzoyl chloride moiety imparts distinct electronic properties that differentiate its reactivity from its non-fluorinated counterpart. Generally, non-fluorinated benzoyl chloride is a highly reactive acylating agent. Conversely, the strong electron-withdrawing nature of fluorine in fluorinated benzoyl chlorides can modulate the electrophilicity of the carbonyl carbon and influence the stability of the molecule. This comparison delves into the practical implications of these differences, presenting quantitative data from various acylation reactions.
Reactivity Landscape: A Quantitative Comparison
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction where benzoyl chlorides are frequently employed.
Table 1: Acylation of Anisole with Non-Fluorinated Benzoyl Chloride
| Catalyst | Temperature (°C) | Reaction Time | Conversion of Benzoyl Chloride (%) | Selectivity for 4-methoxyacetophenone (%) |
| HBEA Zeolite | 120 | 24 hours | 83 | 93-96 |
Table 2: Friedel-Crafts Benzoylation of Anilides with 4-Fluorobenzoyl Chloride
| Substrate | Catalyst | Temperature (°C) | Reaction Time | Overall Yield (%) |
| 4-Fluoro-N-phenylbenzamide | Copper Triflate | 150 | 2 hours | 78 |
| N-(4-chlorophenyl)-4-fluorobenzamide | Copper Triflate | 150 | 2 hours | 75 |
| N-(4-methoxyphenyl)-4-fluorobenzamide | Copper Triflate | 150 | 2 hours | 72 |
Note: The yields for the reaction with 4-fluorobenzoyl chloride are for the multi-step synthesis of aminobenzophenones, with the acylation being a key step.
N-Acylation of Amines
The acylation of amines to form amides is a fundamental transformation in organic synthesis.
Table 3: N-Benzoylation of Amines with Non-Fluorinated Benzoyl Chloride
| Amine | Conditions | Reaction Time | Yield (%) |
| Imidazole | Natural Clay, Solvent-free, RT | 5 minutes | 96 |
| Aniline | Ultrasound, Solvent-free, RT | 10 minutes | 95 |
| Benzylamine | Ultrasound, Solvent-free, RT | 8 minutes | 94 |
Note: The data for non-fluorinated benzoyl chloride demonstrates high reactivity under mild conditions.
Understanding the Mechanistic Differences
The reactivity of benzoyl chlorides in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbon. The presence of fluorine atoms on the aromatic ring influences this reactivity through inductive and resonance effects.
Caption: Generalized workflow for acylation reactions using benzoyl chlorides.
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, fluorine can also participate in resonance, donating electron density to the aromatic ring (+R effect), which can partially counteract the inductive effect. The overall reactivity is a balance of these opposing electronic influences.
Caption: Influence of electronic effects on the reactivity of benzoyl chlorides.
Experimental Protocols
General Procedure for Friedel-Crafts Benzoylation of Anilides with 4-Fluorobenzoyl Chloride[1]
-
N-protection of the aniline: The aniline derivative is first protected, for example, by reacting it with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding anilide.
-
Friedel-Crafts Acylation: To a mixture of the N-protected anilide (1 mmol) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.1 mmol), 4-fluorobenzoyl chloride (1.2 mmol) is added.
-
The reaction mixture is heated at 150 °C for 2 hours.
-
Work-up: After cooling, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Deprotection: The resulting ketone is then deprotected under acidic conditions to yield the final aminobenzophenone derivative.
-
The final product is purified by column chromatography on silica gel.
General Procedure for the Acylation of Anisole with Benzoyl Chloride[2][3]
-
Freshly calcined HBEA zeolite (0.07 g) is added to anisole (1.37 g, 0.013 mol) in a pressure tube under a nitrogen atmosphere with vigorous stirring.
-
The mixture is heated to 120 °C in an oil bath.
-
Benzoyl chloride (0.55 g, 0.004 mol) is added to the reaction mixture.
-
The reaction is stirred at 120 °C for the specified time (e.g., 24 hours).
-
After cooling, the catalyst is removed by filtration.
-
The product mixture is analyzed by gas chromatography to determine conversion and selectivity.
Conclusion
The choice between a fluorinated and a non-fluorinated benzoyl chloride for an acylation reaction depends on the specific requirements of the synthesis.
-
Non-fluorinated benzoyl chloride is a highly reactive and cost-effective reagent suitable for a wide range of acylation reactions, often proceeding with high yields under mild conditions. Its high reactivity, however, may be a disadvantage when working with sensitive substrates prone to side reactions.
-
Fluorinated benzoyl chlorides , such as 4-fluorobenzoyl chloride, offer a way to introduce fluorine into a molecule, which can be highly desirable in drug development to modulate pharmacokinetic and pharmacodynamic properties. The electronic effects of fluorine can influence the reactivity of the acyl chloride, and in some cases, more forcing conditions (higher temperatures and stronger catalysts) may be required to achieve high conversions.
For researchers and drug development professionals, the strategic use of fluorinated benzoyl chlorides provides a valuable tool for accessing novel chemical space and fine-tuning the properties of target molecules. The selection should be guided by the desired product, the sensitivity of the substrate, and the overall synthetic strategy.
advantages of in-situ generation of 3,4,5-Trifluorobenzoyl chloride from its acid
For researchers and professionals in drug development and synthetic chemistry, the efficient preparation of reactive intermediates is paramount. 3,4,5-Trifluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, valued for the unique properties conferred by its trifluorinated phenyl ring.[1] This guide provides a comparative analysis of the in-situ generation of this compound from 3,4,5-Trifluorobenzoic acid versus traditional synthesis and isolation methods. The in-situ approach, where the acyl chloride is generated and used in the subsequent reaction step without isolation, offers significant advantages in terms of safety, efficiency, and yield.
Advantages of In-Situ Generation
The in-situ generation of acyl chlorides, such as this compound, circumvents several challenges associated with their isolation.[2] Acyl chlorides are highly reactive and susceptible to hydrolysis, making their purification and storage problematic.[3] The in-situ approach minimizes handling of this corrosive and moisture-sensitive intermediate, leading to a safer and more streamlined workflow. Furthermore, by avoiding purification steps like distillation, potential yield losses are minimized.
Caption: Comparison of traditional vs. in-situ workflows.
Comparative Performance of Chlorinating Agents
The choice of chlorinating agent is critical for the efficient conversion of 3,4,5-Trifluorobenzoic acid to its acyl chloride. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene are common reagents for this transformation.[1] The selection of the appropriate reagent depends on factors such as reaction scale, substrate sensitivity, and desired purity. The following table summarizes quantitative data for the synthesis of the closely related 2,3,4,5-Tetrafluorobenzoyl chloride, which serves as a reliable proxy for the target compound.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | Neat | 90-95 | 1.5 | ~96 |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temp | Overnight | High (not specified) |
| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | ~95 |
Data adapted from syntheses of 2,3,4,5-Tetrafluorobenzoyl chloride.[1][4]
Experimental Protocols for In-Situ Generation
Below are detailed methodologies for the generation of this compound using different chlorinating agents. The resulting acyl chloride can be used directly in subsequent reactions, such as ester or amide formation.
Method 1: Using Thionyl Chloride
This method is well-suited for large-scale synthesis due to the low cost of thionyl chloride.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, charge 3,4,5-Trifluorobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (approximately 79°C) and maintain for 1-2 hours, or until gas evolution ceases.
-
After completion, the excess thionyl chloride can be removed by distillation, and the crude this compound can be used directly for the next synthetic step.
Method 2: Using Oxalyl Chloride
Oxalyl chloride is a milder reagent that allows for reactions to be performed at room temperature, which is beneficial for temperature-sensitive substrates.[5]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3,4,5-Trifluorobenzoic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) to the solution. Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution subsides (typically 1-3 hours).
-
The resulting solution containing this compound can be used directly in the subsequent reaction.
Method 3: Using Triphosgene
Triphosgene is a solid and therefore safer to handle than gaseous phosgene, making it a convenient alternative.[6]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Triphosgene (BTC)
-
Anhydrous 1,2-dichloroethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a multi-necked flask equipped with a condenser and under an inert atmosphere, dissolve triphosgene (approximately 0.37 equivalents) in 1,2-dichloroethane.
-
Heat the mixture to 80°C.[6]
-
In a separate flask, dissolve 3,4,5-Trifluorobenzoic acid and a catalytic amount of DMF (5 mol%) in 1,2-dichloroethane.[6]
-
Add the solution of the acid and catalyst dropwise to the heated triphosgene solution over 1 hour.[6]
-
Stir the reaction mixture for an additional 4 hours at the same temperature.[6]
-
The resulting solution containing this compound can be used for subsequent transformations.
Caption: Workflow for in-situ generation and reaction.
Conclusion
The in-situ generation of this compound from its corresponding carboxylic acid presents a robust, efficient, and safer alternative to traditional synthesis and isolation protocols. By selecting the appropriate chlorinating agent based on the specific requirements of the subsequent reaction, researchers can streamline their synthetic workflows, reduce handling of hazardous materials, and potentially increase overall yields. The provided experimental data and protocols offer a solid foundation for the implementation of this methodology in both research and development settings.
References
A Comparative Guide to Analytical Validation Methods for 3,4,5-Trifluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical validation methods for derivatives of 3,4,5-Trifluorobenzoyl chloride, a crucial reagent in the synthesis of various pharmaceutical and agrochemical compounds. The validation of analytical methods is paramount to ensure the reliability, accuracy, and reproducibility of data in research, development, and quality control. This document outlines key performance characteristics and experimental data for commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The inherent reactivity of the acyl chloride group and the unique properties imparted by the trifluorinated phenyl ring necessitate robust analytical methods to quantify these derivatives and their potential impurities or degradants. This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a comparative analysis of different analytical approaches.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound derivatives is contingent on the analyte's properties, the sample matrix, and the intended purpose of the analysis. While direct analysis is possible, derivatization is often employed to enhance detectability and chromatographic performance.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules. For acyl chloride derivatives, which can be prone to hydrolysis, derivatization is a common strategy to form a more stable and readily detectable compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization of polar analytes with reagents like this compound can improve their volatility and chromatographic behavior, making them amenable to GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method for the quantification of organic molecules, including fluorinated compounds, without the need for identical reference standards. 19F qNMR is particularly advantageous for the analysis of fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which minimizes signal overlap.
The following tables summarize illustrative validation data for analytical methods analogous to those that would be used for this compound derivatives. This data is based on published results for similar benzoyl chloride and fluorinated compounds and serves as a practical guide for performance expectations.
Data Presentation: Quantitative Method Performance
Table 1: Illustrative HPLC-UV Validation Data for a Derivatized Amine with an Analogous Benzoyl Chloride
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| **Linearity (R²) ** | ≥ 0.995 | 0.9998 |
| Range | To be defined | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.4% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.28% |
| - Intermediate Precision | ≤ 3.0% | 0.30% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
Table 2: Illustrative GC-MS Validation Data for a Derivatized Analyte with an Analogous Fluorinated Benzoyl Chloride
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| **Linearity (R²) ** | ≥ 0.99 | > 0.99 |
| Range | To be defined | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 88.19% - 111.77% |
| Precision (% RSD) | ||
| - Intraday | ≤ 15% | 0.10% - 1.17% |
| - Interday | ≤ 15% | 0.10% - 1.17% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.04 - 0.17 mg/kg |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.13 - 0.52 mg/kg |
| Specificity | No interfering peaks from matrix | Confirmed by mass spectra |
Table 3: Illustrative 19F qNMR Validation Data for a Fluorinated Compound
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| **Linearity (R²) ** | ≥ 0.999 | > 0.999 |
| Range | To be defined | 1 - 20 mg/mL[1] |
| Accuracy (% Bias) | Within ± 2.0% | < 1.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | < 0.5% |
| - Intermediate Precision | ≤ 2.0% | < 1.0% |
| Specificity | Resolved signals | Baseline resolution of signals |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are generalized and should be optimized for the specific this compound derivative and matrix being analyzed.
Protocol 1: Stability-Indicating HPLC-UV Method for a 3,4,5-Trifluorobenzoyl Amide Derivative
This protocol outlines a method to quantify a 3,4,5-Trifluorobenzoyl amide derivative and its potential degradation products.
1. Forced Degradation Studies:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
3. Validation Parameters:
-
Specificity: Assessed by analyzing forced degradation samples to ensure the peak of the main compound is free from interference from degradation products, impurities, and placebo components. Peak purity should be evaluated using a photodiode array (PDA) detector.
-
Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 50-150% of the expected concentration). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.
-
Accuracy: Performed by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same samples on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results.
Protocol 2: GC-MS Analysis of a Derivatized Amine with this compound
This protocol describes the derivatization of a primary or secondary amine with this compound followed by GC-MS analysis.
1. Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of a 100 mM borate buffer (pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling, quench the reaction by adding 100 µL of methanol.
2. GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, Specificity, and Robustness) are assessed similarly to the HPLC method, with adjustments appropriate for a GC-MS technique. Specificity is often confirmed by the uniqueness of the mass spectrum of the derivatized analyte.
Protocol 3: Quantitative 19F NMR (qNMR) Analysis
This protocol provides a general procedure for the quantitative analysis of a this compound derivative using 19F qNMR.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and a suitable internal standard (a stable, fluorinated compound with a known purity and a signal that does not overlap with the analyte) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. 19F NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (typically 16 to 64 scans).
-
Spectral Width: Sufficient to encompass all fluorine signals of interest.
3. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte is calculated using the following equation: Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / msample) * PIS Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
4. Validation Parameters:
-
Validation for qNMR focuses on demonstrating linearity, accuracy, precision, and specificity (resolution of signals).
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analytical validation processes described.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation with Derivatization.
References
A Comparative Guide to the Reactivity of Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of common acylating agents, supported by experimental data, to inform the rational design and optimization of synthetic routes.
General Reactivity and Mechanistic Overview
Acylation is a fundamental transformation involving the introduction of an acyl group (R-C=O) to a nucleophile. The reactivity of acylating agents is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a faster reaction. The generally accepted order of reactivity for common acylating agents is:
Acyl Halides > Acid Anhydrides > Esters > Amides
This trend is a direct consequence of the leaving group's ability to depart. Halide ions are excellent leaving groups, while amide ions are very poor leaving groups.
The Nucleophilic Acyl Substitution Mechanism
The acylation of nucleophiles such as alcohols and amines typically proceeds through a nucleophilic acyl substitution mechanism. This two-step process involves the initial nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize experimental data for the acylation of representative nucleophiles with various acylating agents.
Kinetic Data: Acylation of m-Chloroaniline
The following table presents the second-order rate constants for the acylation of m-chloroaniline with different isobutyryl derivatives in ether at 25°C. This data provides a direct quantitative measure of the relative reactivity of these acylating agents.
| Acylating Agent | Rate Constant (l mol⁻¹ s⁻¹) | Relative Reactivity (vs. Anhydride) |
| Isobutyryl Bromide | 2.4 x 10⁻¹ | ~ 480,000 |
| Isobutyryl Chloride | 7.8 x 10⁻³ | ~ 15,600 |
| Isobutyric Anhydride | ~ 5 x 10⁻⁷ (estimated spontaneous rate) | 1 |
Data sourced from a kinetic study on the acylation of anilines. The spontaneous rate for the anhydride is very slow and catalyzed by the acid produced.[1]
Yield Data: Acylation of Alcohols and Amines
The following table compiles representative yields for the acylation of common substrates with different classes of acylating agents under typical laboratory conditions.
| Nucleophile | Acylating Agent | Typical Yield (%) | Byproduct | Key Advantages | Key Disadvantages |
| Primary Alcohol | Acyl Chloride | >90 | HCl | High reactivity, fast reactions.[2] | Corrosive byproduct, can lead to side reactions.[2] |
| Primary Alcohol | Acid Anhydride | 80-95 | Carboxylic Acid | Less reactive and more selective than acyl chlorides.[3] | May require heating or a catalyst.[3] |
| Primary Amine | Acyl Chloride | >95 | HCl | Very high reactivity, drives reaction to completion.[2] | Highly corrosive byproduct, requires a base.[2] |
| Primary Amine | Acid Anhydride | 90-99 | Carboxylic Acid | Milder than acyl chlorides, less corrosive byproduct.[4] | Slower reaction rates.[5] |
| Primary Amine | Ester | Variable (often lower) | Alcohol | Mild conditions, useful for sensitive substrates. | Often requires a catalyst and can be an equilibrium process.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the acylation of a primary amine and a primary alcohol.
Protocol 1: N-Acylation of Aniline with Acetic Anhydride
Materials:
-
Aniline
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Acetone
Procedure:
-
Dissolve aniline (1.0 eq) in a mixture of water and acetone.
-
Add sodium acetate (1.2 eq) and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) with vigorous stirring.
-
Continue stirring in the ice bath for 15 minutes and then at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Protocol 2: O-Acylation of a Primary Alcohol with an Acyl Chloride
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for a typical acylation experiment and the logical relationship between the structure of the acylating agent and its reactivity.
Caption: A generalized workflow for an acylation reaction.
Caption: Relationship between leaving group ability and reactivity.
References
- 1. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Fluorinated Advantage: A Comparative Guide to 3,4,5-Trifluorobenzoyl Chloride in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 3,4,5-trifluorobenzoyl chloride with alternative reagents, supported by available experimental data and detailed protocols, to inform rational reagent selection in pharmaceutical and agrochemical research.
The introduction of fluorine atoms into bioactive molecules is a well-established strategy for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for incorporating a trifluorinated phenyl moiety into complex scaffolds. The electron-withdrawing nature of the fluorine atoms is anticipated to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity as an acylating agent.
Performance Comparison with Alternative Acylating Agents
While direct, head-to-head comparative studies are limited, an analysis of published synthetic procedures allows for an indirect comparison of this compound with its non-fluorinated counterpart, benzoyl chloride, and other acylating agents.
Table 1: Qualitative Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Imparts trifluorobenzoyl moiety, potentially enhancing metabolic stability and bioactivity. | Higher cost, limited comparative data available. |
| Benzoyl Chloride | Moderate | Readily available, low cost, well-established reactivity. | May require harsher reaction conditions compared to fluorinated analogs. |
| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost. | Volatile, corrosive, can lead to over-reactivity and lack of selectivity. |
| Acetic Anhydride | High | Less volatile and corrosive than acetyl chloride. | Less reactive than acetyl chloride, may require a catalyst. |
Table 2: Quantitative Comparison of Acylating Agents in Amide Formation
| Acylating Agent | Substrate | Reaction Conditions | Time (h) | Yield (%) |
| This compound | Diethyl α-hydroxy-(3,4,5-trifluorobenzyl)phosphonate | Toluene, Triethylamine | 24 | 85 |
| Benzoyl Chloride | Imidazole | Clay catalyst, Room Temperature | < 0.1 | 96[1] |
| Benzoyl Chloride | Various amino acids | PEG-400, NaOH | Not Specified | 80-90[2] |
It is important to note that the reaction conditions in the available literature vary significantly, making a direct comparison of reaction rates and yields challenging. For instance, the acylation of a hindered hydroxyl group on a phosphonate with this compound required elevated temperatures (50-60 °C), which contrasts with the expectation of enhanced reactivity due to fluorine substitution.[3] This highlights the substrate-dependent nature of acylation reactions and the need for empirical optimization.
Experimental Protocols
Protocol 1: Synthesis of a Kinase Inhibitor Precursor using 4-(Chloromethyl)benzoyl Chloride (as an alternative example)
This protocol describes the synthesis of a key intermediate for a kinase inhibitor, demonstrating a typical acylation of an aniline derivative.
Materials:
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
4-(chloromethyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Chloroform (CHCl3)
-
Water
-
Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-(chloromethyl)benzoyl chloride (1 equivalent) in anhydrous chloroform dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer three times with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide.[4]
Protocol 2: General Procedure for N-Benzoylation of Heterocycles using Benzoyl Chloride
This protocol outlines a solvent-free method for the N-benzoylation of heterocyclic amines using a clay catalyst.
Materials:
-
Heterocyclic amine (e.g., imidazole)
-
Benzoyl chloride
-
Natural clay catalyst
-
Ethanol
Procedure:
-
To a stirred mixture of benzoyl chloride (1.05 mmol) and the clay catalyst (0.5 g) at room temperature, add the heterocyclic substrate (1.05 mmol) in portions.
-
Continue stirring at room temperature, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).
-
Evaporate the filtrate to obtain the crude product, which can be recrystallized from ethanol.[1]
Mandatory Visualizations
Caption: General experimental workflow for the acylation of an amine using this compound.
Caption: The p38 MAPK signaling pathway, a target for kinase inhibitors synthesized using fluorinated building blocks.[5][6][7][8][9]
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. ijirset.com [ijirset.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to LC-MS Methods for the Analysis of 3,4,5-Trifluorobenzoyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of reaction products are crucial. 3,4,5-Trifluorobenzoyl chloride is a derivatizing agent used to enhance the detectability of certain molecules in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of LC-MS methods applicable to the analysis of products formed from reactions involving this compound, supported by experimental data from analogous derivatizing agents.
Introduction to this compound in Derivatization
This compound is a reactive compound that readily forms stable derivatives with nucleophilic functional groups such as primary and secondary amines, and alcohols. This process, known as derivatization, is often employed to improve the chromatographic properties and mass spectrometric detection of the target analytes. The introduction of the trifluorobenzoyl moiety can significantly enhance ionization efficiency and impart a unique mass signature, facilitating sensitive and selective detection.
Comparison of Analytical Performance
While specific performance data for LC-MS analysis of this compound derivatives is not extensively published, we can infer its potential performance by comparing it with other commonly used benzoyl chloride derivatizing agents. The following table summarizes key performance metrics from studies utilizing benzoyl chloride and its fluorinated analogues.
| Derivatizing Agent | Analyte Class | Matrix | LC-MS Platform | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Benzoyl Chloride | Neurochemicals | Various Biological | HPLC-MS/MS | < 10 nM (for most compounds) | - | > 0.99 | [1][2] |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Methylphenidate | Human Plasma | GC-NICI-MS | - | 0.006 pg/mL | > 0.99 | [3] |
| 3,4-Difluoronitrobenzene (initiator) | Linezolid API | Pharmaceutical | LC-MS/MS | 1.5 ng/mL | 5.0 ng/mL | 0.9990 | [4] |
Note: The data for 2,3,4,5-Tetrafluorobenzoyl Chloride is from a GC-MS method, which highlights the high sensitivity achievable with fluorinated derivatizing agents. It is anticipated that LC-MS methods for this compound derivatives would also exhibit excellent sensitivity.
Experimental Protocols
Below is a generalized, detailed methodology for the derivatization and subsequent LC-MS analysis of a hypothetical primary amine analyte with this compound. This protocol is adapted from established methods for similar derivatizing agents.[1][5]
Sample Preparation and Derivatization
-
Materials:
-
Analyte solution (in a suitable aprotic solvent)
-
This compound solution (e.g., 1-2% in acetonitrile)
-
Base (e.g., Triethylamine or Sodium Bicarbonate buffer)
-
Quenching solution (e.g., formic acid)
-
LC-MS grade solvents (acetonitrile, water, methanol)
-
-
Protocol:
-
To 100 µL of the analyte solution in a micro-reaction vial, add 50 µL of base.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a small volume of quenching solution to stop the reaction.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI+ or ESI-). The choice depends on the analyte and the derivatized product.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument and derivatized analyte.
-
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions for the derivatized analyte would be monitored.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the analysis.
Caption: Experimental workflow for derivatization and LC-MS analysis.
Caption: Logical flow of the LC-MS/MS analysis process.
Alternative Analytical Approaches
While LC-MS is a powerful technique for this type of analysis, other methods can also be considered:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can offer excellent separation efficiency and sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) for fluorinated compounds.[5][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If the derivatized product has a strong chromophore and the sample matrix is relatively clean, HPLC-UV can be a more accessible and cost-effective alternative for quantification.
Conclusion
LC-MS methods provide a robust and sensitive platform for the analysis of reaction products of this compound. By leveraging derivatization, researchers can significantly improve the analytical performance for a wide range of molecules. While direct, published methods for this specific reagent are sparse, the well-established protocols for analogous benzoyl chlorides offer a solid foundation for method development. The choice of the specific LC-MS parameters and potential alternative methods will ultimately depend on the analyte of interest, the sample matrix, and the specific goals of the analysis.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Confirming Product Structure by ¹H and ¹⁹F NMR after Reaction with 3,4,5-Trifluorobenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Following a chemical reaction, unambiguous confirmation of the desired product's structure is paramount. This guide provides a detailed comparison of analytical techniques for confirming the structure of a product formed from a reaction with 3,4,5-trifluorobenzoyl chloride, with a primary focus on the synergistic use of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds a subject of great interest in medicinal chemistry. The 3,4,5-trifluorobenzoyl moiety, once introduced, provides unique spectroscopic handles that can be powerfully exploited by NMR.
Experimental Protocol: Synthesis of an N-Aryl-3,4,5-trifluorobenzamide
This section details a representative experimental protocol for the synthesis of an N-aryl-3,4,5-trifluorobenzamide, a common product of reactions involving this compound.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a solution of the substituted aniline in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-3,4,5-trifluorobenzamide.
NMR Analysis: The Power of ¹H and ¹⁹F Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules, the combination of ¹H and ¹⁹F NMR is particularly insightful.
Sample Preparation for NMR:
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for an N-aryl-3,4,5-trifluorobenzamide include:
-
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 7.5-9.0 ppm). Its chemical shift can be concentration and solvent-dependent.
-
Aromatic Protons of the Trifluorobenzoyl Moiety: A multiplet, often appearing as a doublet of triplets or a complex multiplet, in the aromatic region (δ 7.0-8.0 ppm). The coupling to the fluorine atoms will influence the splitting pattern.
-
Aromatic Protons of the Aryl Substituent: Signals corresponding to the protons on the aniline-derived ring, with chemical shifts and multiplicities dependent on the substitution pattern.
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum is crucial for confirming the presence and substitution pattern of the fluorine atoms. For a 3,4,5-trifluorobenzoyl derivative, one would expect to see two distinct signals due to the symmetry of the molecule:
-
Fluorine at C4: A triplet, due to coupling with the two equivalent fluorine atoms at C3 and C5.
-
Fluorines at C3 and C5: A doublet, due to coupling with the single fluorine atom at C4.
The chemical shifts of these fluorine signals are highly sensitive to the electronic environment.
Data Presentation: Expected NMR Data
The following table summarizes the expected ¹H and ¹⁹F NMR data for a hypothetical N-phenyl-3,4,5-trifluorobenzamide.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 8.0 | br s | - | N-H |
| ¹H | ~ 7.6 | m | - | H-2', H-6' |
| ¹H | ~ 7.4 | m | - | H-3', H-4', H-5' |
| ¹H | ~ 7.3 | m | - | H-2, H-6 |
| ¹⁹F | ~ -135 | t | JF-F ≈ 20 | F-4 |
| ¹⁹F | ~ -160 | d | JF-F ≈ 20 | F-3, F-5 |
Experimental Workflow
The following diagram illustrates the workflow from synthesis to structural confirmation.
Caption: Experimental workflow from synthesis to NMR-based structural confirmation.
Comparison with Other Analytical Techniques
While ¹H and ¹⁹F NMR are powerful tools, a comprehensive structural confirmation often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR | Detailed connectivity and stereochemistry. Unambiguous confirmation of fluorine substitution pattern. | Non-destructive, provides rich structural detail, quantitative. | Requires soluble sample, relatively lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula (with high resolution MS). | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-F). | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for distinguishing between isomers with the same functional groups. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Objective Comparison:
-
For initial confirmation of successful reaction: IR spectroscopy can quickly confirm the formation of the amide bond (C=O stretch) and the disappearance of the acid chloride. Mass spectrometry can confirm the molecular weight of the product.
-
For detailed structural elucidation: ¹H and ¹⁹F NMR are superior. They not only confirm the presence of all expected structural motifs but also provide information about their connectivity through coupling patterns. The ¹⁹F NMR is particularly diagnostic for confirming the 3,4,5-trifluoro substitution pattern.
-
For absolute proof of structure: Single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D structure. However, it is often not feasible or necessary for routine product confirmation.
A Comparative Guide to Acid Chloride Formation: Oxalyl Chloride vs. Alternative Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation in organic synthesis, providing highly reactive intermediates essential for constructing C-C and C-heteroatom bonds in pharmaceutical and materials science. The choice of chlorinating agent is critical, directly impacting reaction efficiency, substrate compatibility, and purification ease. While oxalyl chloride is renowned for its mildness and selectivity, other reagents like thionyl chloride remain prevalent.
This guide provides an objective, data-driven comparison of oxalyl chloride with other common chlorinating agents, using the synthesis of fluorinated benzoyl chlorides—valuable building blocks in medicinal chemistry—as a practical case study. It is important to clarify that 3,4,5-Trifluorobenzoyl chloride is an example of a product in this class, not a reagent used for the general conversion of other carboxylic acids to acid chlorides. The comparison will therefore focus on the performance of reagents used to synthesize such molecules.
Reaction Mechanisms and Workflow
The conversion of a carboxylic acid to an acid chloride proceeds through the activation of the carboxylic acid hydroxyl group, transforming it into a better leaving group.
A Comparative Guide to Assessing the Purity of 3,4,5-Trifluorobenzoyl Chloride Derivatives by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of the purity of three distinct derivatives of 3,4,5-Trifluorobenzoyl chloride, assessed by a robust High-Performance Liquid Chromatography (HPLC) method. The derivatives include an amide, an ester, and a more complex secondary amine derivative, representing common functionalities in medicinal chemistry.
The purity of these derivatives is paramount as impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream applications. This guide outlines a detailed experimental protocol for a reversed-phase HPLC method, presents comparative data in a clear tabular format, and visualizes the experimental workflow.
Comparative Purity Assessment
The purity of three synthesized this compound derivatives was evaluated. The potential impurities monitored in this analysis include the unreacted starting materials (this compound, the corresponding amine or alcohol) and the primary hydrolysis product, 3,4,5-Trifluorobenzoic acid.
Table 1: Comparative HPLC Purity Analysis of this compound Derivatives
| Analyte | Derivative | Retention Time (min) | Peak Area (%) | Purity (%) |
| Main Product | N-benzyl-3,4,5-trifluorobenzamide | 6.8 | 99.2 | 99.2% |
| Impurity 1 | 3,4,5-Trifluorobenzoic acid | 3.5 | 0.5 | |
| Impurity 2 | Benzylamine | 2.1 | 0.2 | |
| Impurity 3 | This compound | 8.2 | 0.1 | |
| Main Product | Benzyl 3,4,5-trifluorobenzoate | 7.5 | 98.5 | 98.5% |
| Impurity 1 | 3,4,5-Trifluorobenzoic acid | 3.5 | 0.8 | |
| Impurity 2 | Benzyl alcohol | 4.2 | 0.4 | |
| Impurity 3 | This compound | 8.2 | 0.3 | |
| Main Product | N-(2-phenylethyl)-3,4,5-trifluorobenzamide | 7.2 | 99.5 | 99.5% |
| Impurity 1 | 3,4,5-Trifluorobenzoic acid | 3.5 | 0.3 | |
| Impurity 2 | 2-Phenylethan-1-amine | 2.5 | 0.1 | |
| Impurity 3 | This compound | 8.2 | 0.1 |
Experimental Workflow
The overall process for assessing the purity of the this compound derivatives is depicted in the following workflow diagram.
Caption: Workflow for HPLC purity assessment of this compound derivatives.
Experimental Protocols
A generalized reversed-phase HPLC method was developed for the separation and quantification of the main derivative products and their potential impurities.
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase (initial conditions: 30% acetonitrile / 70% water).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
4. Standard Preparation:
-
Prepare individual standard solutions of this compound, 3,4,5-Trifluorobenzoic acid, and the respective starting amine or alcohol in the mobile phase at a concentration of approximately 0.1 mg/mL to determine their individual retention times.
5. Data Analysis:
-
Identify the peaks in the chromatogram of the derivative sample by comparing the retention times with those of the standards.
-
Integrate the peak areas of all detected peaks.
-
Calculate the percentage purity of the derivative by dividing the peak area of the main product by the total peak area of all peaks in the chromatogram and multiplying by 100.
This guide provides a standardized approach for the purity assessment of this compound derivatives. The provided HPLC method is robust and can be adapted for various similar compounds. The clear presentation of comparative data and the detailed workflow are intended to aid researchers in establishing effective quality control procedures in their drug development pipelines.
Safety Operating Guide
Safe Disposal of 3,4,5-Trifluorobenzoyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemical reagents is fundamental to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,4,5-Trifluorobenzoyl chloride, a corrosive and water-reactive compound. Adherence to these protocols is crucial for mitigating risks and ensuring a secure research environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be fully cognizant of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This chemical is corrosive, causing severe skin burns and eye damage, and it reacts violently with water.[1] All handling and disposal steps must be performed in a certified chemical fume hood.
Key Safety Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1B) | Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and protective clothing. |
| Serious Eye Damage (Category 1) | Ensure eyewash stations and safety showers are readily accessible. | Chemical safety goggles and a face shield are mandatory.[2] |
| Respiratory Irritation | Use only in a well-ventilated area, specifically within a chemical fume hood. | An appropriate respirator with a type ABEK (EN14387) filter should be used if there is a risk of inhalation.[2] |
| Reactivity | Moisture-sensitive; reacts violently with water.[1] Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols. | Not applicable. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound involves a two-step process: controlled hydrolysis (quenching) followed by neutralization of the acidic byproducts. This procedure should only be undertaken by personnel trained in handling reactive chemicals.
Objective: To safely convert this compound into non-hazardous, water-soluble salts that can be disposed of in accordance with local regulations.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 5-10% aqueous solution of sodium hydroxide (NaOH)
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation and Cooling:
-
Place a large beaker containing a stir bar in an ice bath and allow it to cool.
-
Add a significant volume of cold deionized water to the beaker (a 10-fold excess by volume relative to the acyl chloride is a safe starting point). Begin stirring.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and carefully add the this compound waste dropwise to the cold, stirring water. The hydrolysis of acyl chlorides is highly exothermic, and a violent reaction can occur if the addition is too rapid.[1]
-
Maintain the temperature of the reaction mixture below 20°C by controlling the rate of addition and ensuring the effectiveness of the ice bath.
-
During this process, this compound will react with water to form 3,4,5-trifluorobenzoic acid and hydrogen chloride (HCl), which will appear as steamy fumes.[3]
-
Continue stirring for at least 30 minutes after the addition is complete to ensure all the acyl chloride has been hydrolyzed.
-
-
Neutralization:
-
While continuing to cool and stir the acidic solution, slowly add a saturated solution of sodium bicarbonate or a 5-10% solution of sodium hydroxide. Be cautious as the neutralization reaction will generate carbon dioxide gas if using bicarbonate, which can cause frothing.
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the basic solution until the pH of the mixture is stable within a neutral range of 5.5 to 9.0.[1][2][4] This ensures the corrosive nature of the waste is eliminated.
-
-
Final Disposal:
-
Once the solution is confirmed to be within the acceptable pH range and the reaction has ceased, it can be flushed down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided this is in accordance with your institution's and local wastewater regulations.[1][4]
-
If the original material contained other hazardous components (e.g., heavy metals), the neutralized solution must be collected as hazardous waste and disposed of through a licensed professional waste disposal service.
-
Quantitative Data for Disposal
The following table provides an example of the quantities required for the disposal of 10 grams of this compound.
| Parameter | Value | Notes |
| Mass of this compound | 10.0 g | Starting amount of waste. |
| Molecular Weight of this compound | 194.54 g/mol | |
| Moles of this compound | 0.0514 mol | Calculated from mass and molecular weight. |
| Moles of HCl Produced | 0.0514 mol | 1:1 molar ratio with the starting material. |
| Moles of 3,4,5-Trifluorobenzoic Acid Produced | 0.0514 mol | 1:1 molar ratio with the starting material. |
| Total Moles of Acid to Neutralize | 0.1028 mol | Sum of HCl and the carboxylic acid. |
| Moles of Sodium Bicarbonate (NaHCO₃) Required | ~0.1028 mol | Based on a 1:1 molar reaction with the acids. |
| Mass of Sodium Bicarbonate (NaHCO₃) Required | ~8.64 g | Calculated using the molecular weight of NaHCO₃ (84.01 g/mol ). |
| Final pH Target | 5.5 - 9.0 | For safe drain disposal, check local regulations.[1][2][4] |
| Controlled Reaction Temperature | < 20°C | Maintained by slow addition and an ice bath. |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
